molecular formula C5H3Cl2FN2 B120076 2,6-Dichloro-5-fluoropyridin-3-amine CAS No. 152840-65-8

2,6-Dichloro-5-fluoropyridin-3-amine

Katalognummer: B120076
CAS-Nummer: 152840-65-8
Molekulargewicht: 180.99 g/mol
InChI-Schlüssel: RPXFNAPZHYQPKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-5-fluoropyridin-3-amine is a useful research compound. Its molecular formula is C5H3Cl2FN2 and its molecular weight is 180.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,6-dichloro-5-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXFNAPZHYQPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566399
Record name 2,6-Dichloro-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152840-65-8
Record name 2,6-Dichloro-5-fluoro-3-pyridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152840658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-5-fluoro-3-pyridinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53SL35HDF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 2,6-dichloro-5-fluoropyridin-3-amine. This halogenated pyridine derivative is a crucial intermediate in the pharmaceutical and agrochemical industries, valued for its versatile reactivity and role as a scaffold in the development of novel bioactive molecules.

Core Chemical and Physical Properties

This compound is a substituted pyridine ring featuring two chlorine atoms, a fluorine atom, and an amine group. These substituents significantly influence its chemical reactivity and biological properties.[1] Its hydrochloride salt is also utilized in synthetic applications for its enhanced stability and solubility.[1]

A summary of its key physicochemical properties is presented below for easy reference.

PropertyValueSource
CAS Number 152840-65-8[1][2]
Molecular Formula C₅H₃Cl₂FN₂[1][3]
Molecular Weight 180.99 g/mol [1]
Appearance Pale-yellow to Yellow-brown to Orange Solid[2]
Boiling Point 295.7 ± 35.0 °C[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 132.7 ± 25.9 °C[1]
Purity 98%[2]
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[2]
InChI Key RPXFNAPZHYQPKY-UHFFFAOYSA-N[1][2]

Hydrochloride Salt Properties:

PropertyValueSource
CAS Number 1416351-81-9[4]
Molecular Formula C₅H₄Cl₃FN₂[4]
Molecular Weight 217.46 g/mol [1]
Appearance White to yellow powder or crystals
Storage Conditions Inert atmosphere, room temperature

Synthesis and Reactivity

This compound serves as a versatile building block. The presence of chloro, fluoro, and amino groups provides multiple sites for chemical transformations, making it a valuable precursor for more complex molecules.[5]

The synthesis of this compound can be approached through several routes, often involving multi-step processes. The choice of method may depend on the desired scale, yield, and available starting materials.

Synthesis_Overview Start Pyridine Precursors (e.g., 2,6-dichloro-3-fluoropyridine) MethodA Pd-Catalyzed Cross-Coupling Start->MethodA MethodB Hofmann Degradation (from Amide) Start->MethodB MethodC Cyano Intermediate Reduction Start->MethodC Product This compound MethodA->Product MethodB->Product MethodC->Product

Caption: Overview of synthetic pathways to this compound.

Its reactivity is characterized by nucleophilic aromatic substitution, where the chlorine atoms, activated by the electron-withdrawing nature of the pyridine ring and the nitro group (in precursors), can be displaced.[6] The amine group can also participate in various coupling reactions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its precursors are critical for reproducible results.

Protocol 1: Bromine-Mediated Hofmann Degradation

This method adapts the Hofmann degradation of amides to amines and offers potentially high yields.[1]

  • Objective: To synthesize this compound from its corresponding nicotinamide.

  • Starting Material: 2,6-Dichloro-5-fluoronicotinamide.

  • Reagents: Bromine (Br₂), aqueous Sodium Hydroxide (NaOH).

  • Procedure:

    • Treat the substrate, 2,6-dichloro-5-fluoronicotinamide, with bromine and aqueous NaOH.

    • Maintain the reaction temperature between 25–85°C.

    • Precise control of pH and temperature is crucial for the reaction, which proceeds through an intermediate isocyanate followed by hydrolysis.

  • Yield: Approximately 87% (analogous to a similar synthesis).[1]

Hofmann_Degradation_Workflow sub Start: 2,6-Dichloro-5- fluoronicotinamide reagents Add Reagents: Bromine (Br₂) & aq. NaOH sub->reagents reaction Reaction at 25-85°C (Controlled pH & Temp) reagents->reaction hydrolysis Intermediate Isocyanate Formation -> Hydrolysis reaction->hydrolysis product Final Product: This compound hydrolysis->product

Caption: Workflow for the Hofmann Degradation synthesis route.

Protocol 2: Pd-Catalyzed Cross-Coupling Reaction

This protocol involves a palladium-catalyzed amination of a pyridine precursor.[1]

  • Objective: To introduce the amine group via cross-coupling.

  • Starting Material: 2,6-dichloro-3-fluoropyridine.

  • Reagents: Aniline derivatives, Palladium(II) acetate (Pd(OAc)₂), Xantphos (catalyst system), Sodium tert-butoxide (t-BuONa) as a base.

  • Solvent: Toluene (refluxing).

  • Procedure:

    • Combine 2,6-dichloro-3-fluoropyridine with an aniline derivative (1:1.2 molar ratio) in toluene under strict anhydrous conditions.

    • Add the Pd(OAc)₂/Xantphos catalyst (0.05–0.1 equivalents of Pd).

    • Add t-BuONa as the base.

    • Reflux the mixture for 12–24 hours.

  • Yield: Up to 74%.[1]

Protocol 3: Synthesis of Precursor 2,6-Dichloro-5-fluoronicotinic Acid

This protocol details the synthesis of a key intermediate required for certain routes.[7]

  • Objective: To prepare 2,6-dichloro-5-fluoronicotinic acid from 2,6-dichloro-5-fluoronicotinoyl chloride.

  • Starting Material: 2,6-dichloro-5-fluoronicotinoyl chloride.

  • Reagents: Water, 50% aqueous Sodium Hydroxide (NaOH), 37% Hydrochloric acid (HCl).

  • Procedure:

    • Create a slurry of the starting acid chloride (e.g., 9.84 g) with water (60 mL) at 50°-60° C.

    • Slowly add 50% aqueous NaOH to achieve a homogeneous solution at pH 10.

    • Cool the solution and extract twice with methylene chloride.

    • Remove residual methylene chloride under vacuum.

    • Cool the aqueous solution in an ice bath and add 37% HCl to adjust the pH to 1-2.

    • Collect the precipitated solid, wash with water, and dry under vacuum.

  • Yield: 71%.[7]

  • Purity: 99.4% (by HPLC).[7]

Applications in Drug Discovery and Development

The unique arrangement of functional groups on the this compound scaffold makes it a highly sought-after intermediate in medicinal chemistry.[1]

  • Anticancer Agents: The compound's structure serves as a foundation for developing novel anticancer agents.[1] Derivatives have been synthesized and evaluated for their cytotoxic effects, showing promise in inhibiting the proliferation of cancer cell lines.[1] Specifically, it has been linked to inhibitors of Cyclin-dependent Kinases (CDKs), such as CDK8 and CDK19, which are implicated in various cancers.[1]

  • Antibacterial Agents: This molecule is a key precursor for synthesizing broad-spectrum fluoroquinolone antibiotics.[8] Its derivative, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a molecular scaffold for important drugs like Gemifloxacin, Enoxacin, and Trovafloxacin.[8]

  • Agrochemicals: The compound is an important intermediate in the synthesis of pesticides and herbicides.[1] For instance, related structures like 4-amino-3,5-dichloro-2,6-difluoropyridine are critical for producing the herbicide Fluroxypyr.[5]

  • Role of Fluorine: The fluorine atom plays a critical role in modern drug design. Its introduction can enhance metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profiles of drug candidates.[9][10] This strategy, often termed "fluorine editing," is a prevalent protocol in drug-candidate optimization.[11]

Drug_Discovery_Pathway sub 2,6-Dichloro-5-fluoro pyridin-3-amine cat1 Anticancer Agents sub->cat1 cat2 Antibacterial Agents sub->cat2 cat3 Agrochemicals sub->cat3 drug1 CDK8/CDK19 Inhibitors cat1->drug1 drug2 Fluoroquinolones (e.g., Gemifloxacin) cat2->drug2 drug3 Herbicides (e.g., Fluroxypyr derivatives) cat3->drug3

Caption: Role as a scaffold in developing pharmaceuticals and agrochemicals.

References

Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of 2,6-dichloro-5-fluoropyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The following sections provide comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.

Pathway A: Multi-step Synthesis via Hofmann Rearrangement

This pathway commences with the construction of the pyridine ring, followed by chlorination, hydrolysis of a nitrile group to an amide, and a subsequent Hofmann rearrangement to yield the target amine.

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

A solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) is cooled to 0°C, to which sodium methoxide (26 g) is added. The mixture is stirred for 3.5 hours at 20°C. A solution of methyl malonamate (40 g) in methanol (350 mL) is then added, and the mixture is heated to reflux for 30 minutes. To the hot mixture, a solution of 37% hydrochloric acid (48 mL) in water (352 mL) is added, and reflux is continued for an additional 10 minutes. After standing at 0°C for 18 hours, the precipitated solid is filtered, washed with water, and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[1][2]

Step 2: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride

Methyl 2,6-dihydroxy-5-fluoronicotinate (10 g) is charged into a Monel autoclave with phosphorus oxychloride (100 mL) and lithium phosphate (6 g). The sealed autoclave is heated to 170°C for 20 hours. After cooling, the reaction mixture is rinsed with methylene chloride. The crude product can be further purified by distillation. In a similar procedure, heating methyl 2,6-dihydroxy-5-fluoronicotinate (5 g) with phosphorus oxychloride (50 mL) and lithium chloride (2.5 g) in sealed tubes at 152-158°C for 25 hours also yields the desired product after workup and distillation.[1][2]

Step 3: Synthesis of 2,6-Dichloro-5-fluoronicotinamide

2,6-dichloro-5-fluoro-pyridine-3-carbonitrile (24.8 g, 130 mmol) is added to concentrated sulfuric acid (125 mL) in a 500 mL flask. The mixture is heated to 62°C for 1 hour. After cooling to room temperature, the reaction solution is poured into ice water (800 mL) and extracted with ethyl acetate (4 x 300 mL). The combined organic phases are washed with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL), and then dried over anhydrous sodium sulfate. Filtration and evaporation of the solvent yield 2,6-dichloro-5-fluoronicotinamide as a pale yellow solid.[3]

Step 4: Hofmann Rearrangement to this compound

The Hofmann rearrangement of a primary amide results in a primary amine with one fewer carbon atom.[4] In a typical procedure, a solution of sodium hydroxide in water is prepared and cooled. Bromine is added dropwise to form a sodium hypobromite solution. 2,6-Dichloro-5-fluoronicotinamide is then added to this solution. The reaction mixture is stirred and heated. The intermediate isocyanate is hydrolyzed in situ to the primary amine.[4][5] The product, this compound, can then be isolated by extraction and purified.

Quantitative Data for Pathway A
StepProductStarting MaterialReagentsYieldMelting Point (°C)PurityReference
1Methyl 2,6-dihydroxy-5-fluoronicotinateEthyl fluoroacetate, Ethyl formate, Methyl malonamateSodium methoxide, HCl61%208-21395.4% (HPLC)[1][2]
22,6-Dichloro-5-fluoronicotinoyl chlorideMethyl 2,6-dihydroxy-5-fluoronicotinatePOCl₃, Li₃PO₄ or LiCl85%bp 71-75 @ 0.5 mmHg97.2% (VPC)[1][2]
32,6-Dichloro-5-fluoronicotinamide2,6-dichloro-5-fluoro-pyridine-3-carbonitrileH₂SO₄99.5%--[3]
4This compound2,6-Dichloro-5-fluoronicotinamideNaOH, Br₂---[4][5]

Data for the final Hofmann rearrangement step is generalized due to the lack of a specific literature procedure for this substrate.

Synthesis Pathway A Diagram

Pathway_A A Ethyl fluoroacetate + Ethyl formate + Methyl malonamate B Methyl 2,6-dihydroxy-5-fluoronicotinate A->B C 2,6-Dichloro-5-fluoronicotinoyl chloride B->C D 2,6-Dichloro-3-cyano-5-fluoropyridine E 2,6-Dichloro-5-fluoronicotinamide D->E H₂SO₄, 62°C F This compound E->F NaOH, Br₂

Pathway A: Synthesis via Hofmann Rearrangement.

*Note: Step 3 as depicted assumes an alternative route starting from the corresponding nitrile, for which a detailed amide formation protocol was found. The direct conversion of the acid chloride from Step 2 to the amide would typically involve reaction with ammonia.

Pathway B: Synthesis via Direct Nitrile Reduction

This pathway also involves the initial formation and chlorination of the cyanopyridine intermediate, followed by a direct reduction of the nitrile group to the target amine.

Experimental Protocols

Step 1: Synthesis of 2,6-dihydroxy-3-cyano-5-fluoropyridine

To a solution of ethyl fluoroacetate and ethyl formate, sodium hydride is added, followed by cyanoacetamide in methanol. After evaporation of the solvent, water and acetic acid are added to the residue. The resulting precipitate is filtered to provide 2,6-dihydroxy-3-cyano-5-fluoropyridine.

Step 2: Synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine

2,6-dihydroxy-3-cyano-5-fluoropyridine is chlorinated using a mixture of phosphorus oxychloride and phosphorus pentachloride. The reaction mixture is heated, and the product is isolated after workup. An alternative method involves using phosphorus oxychloride with a basic catalyst, such as triethylamine or urea, which can proceed in high yield.[6]

Step 3: Reduction of Nitrile to this compound

The reduction of the nitrile to the primary amine can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[7][8]

  • Using LiAlH₄: 2,6-dichloro-3-cyano-5-fluoropyridine would be dissolved in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere. LiAlH₄ is then added portion-wise at a controlled temperature (typically 0°C to room temperature). The reaction is quenched carefully with water and/or aqueous base, and the product is extracted and purified.[9][10][11]

  • Via Catalytic Hydrogenation: The nitrile is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to hydrogenation in the presence of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[12] The reaction is carried out under a hydrogen atmosphere (from balloon pressure to higher pressures in a specialized apparatus) until the uptake of hydrogen ceases. The catalyst is then filtered off, and the product is isolated from the filtrate. A related procedure for the hydrogenation of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid to 3-amino-5-fluoropyridine involves using 10% Pd/C with sodium acetate in methanol under 1 atm of hydrogen for 18 hours, suggesting that dechlorination can occur under these conditions.[13] Careful selection of catalyst and conditions is crucial to achieve selective nitrile reduction without affecting the chloro substituents.

Quantitative Data for Pathway B
StepProductStarting MaterialReagentsYieldMelting Point (°C)PurityReference
12,6-dihydroxy-3-cyano-5-fluoropyridineEthyl fluoroacetate, Ethyl formate, CyanoacetamideNaH, Acetic acid-135-140-
22,6-dichloro-3-cyano-5-fluoropyridine2,6-dihydroxy-3-cyano-5-fluoropyridinePOCl₃, PCl₅-87-88-
2 (alternative)2,6-dichloro-3-cyano-5-fluoropyridine3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium saltPOCl₃, PCl₅85%-94.7%[6]
3This compound2,6-dichloro-3-cyano-5-fluoropyridineLiAlH₄ or H₂/Catalyst---[9][12]

Data for the final reduction step is generalized based on standard procedures for nitrile reduction.

Synthesis Pathway B Diagram

Pathway_B A Ethyl fluoroacetate + Ethyl formate + Cyanoacetamide B 2,6-dihydroxy-3-cyano-5-fluoropyridine A->B C 2,6-dichloro-3-cyano-5-fluoropyridine B->C D This compound C->D

Pathway B: Synthesis via Direct Nitrile Reduction.

This guide provides a framework for the synthesis of this compound. Researchers should note that reaction conditions, particularly for the final amination steps, may require optimization for specific laboratory settings and scales. Standard laboratory safety procedures should be followed when handling all reagents mentioned.

References

The Core Mechanism of Action of 2,6-Dichloro-5-fluoropyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-5-fluoropyridin-3-amine is a substituted aminopyridine that has garnered significant interest as a scaffold in medicinal chemistry. This technical guide delineates its primary mechanism of action as a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription implicated in various oncogenic signaling pathways. Evidence points towards a secondary, albeit less characterized, potential as a modulator of voltage-gated potassium (Kv) channels, a common feature of the aminopyridine chemical class. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing its biological activity, and visual representations of the core signaling pathways and experimental workflows.

Introduction

This compound is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of biologically active molecules.[1] Its structural features, particularly the substitution pattern on the pyridine ring, make it a versatile building block for the development of targeted therapeutics. While its role as a synthetic intermediate is well-established, this guide focuses on its intrinsic biological activities and the underlying molecular mechanisms. The primary focus will be on its well-documented role as a CDK8 inhibitor, with a secondary discussion on its potential as a voltage-gated potassium channel blocker.

Primary Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 8 (CDK8)

The most compelling evidence for the mechanism of action of this compound and its derivatives is the potent inhibition of Cyclin-Dependent Kinase 8 (CDK8). CDK8, in conjunction with its regulatory partner Cyclin C, is a component of the Mediator complex, a crucial co-regulator of RNA polymerase II-dependent transcription. Dysregulation of CDK8 activity has been linked to the development and progression of various cancers, including colorectal, breast, and prostate cancer, making it an attractive target for therapeutic intervention.

Quantitative Analysis of CDK8 Inhibition

While a specific IC50 value of 7.2 nM for CDK8 inhibition by this compound has been cited in commercial literature, the primary scientific publication detailing this specific data point remains to be definitively identified. However, extensive patent literature documents the potent CDK8 inhibitory activity of structurally related compounds, providing a strong basis for its mechanism of action. The following table summarizes representative inhibitory activities of aminopyridine-based CDK8 inhibitors.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
SNX2-1-165CDK8< 100BiochemicalUS9321737B2
SNX2-1-162CDK8< 500BiochemicalUS9321737B2
Compound 29CDK846BiochemicalPMID: 36124971
BI-1347CDK81.4BiochemicalPMID: 31844053[2]
Compound 2CDK81.8BiochemicalPMID: 31844053[2]
CDK8 Signaling Pathways

CDK8 exerts its influence on gene transcription through the phosphorylation of various downstream targets, including transcription factors and components of the basal transcription machinery. The inhibition of CDK8 by this compound is expected to modulate these pathways.

CDK8_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled TGFb TGFb TGFbR TGFbR TGFb->TGFbR IFNg IFNg IFNGR IFNGR IFNg->IFNGR beta_Catenin beta_Catenin Frizzled->beta_Catenin Stabilization SMADs SMADs TGFbR->SMADs Phosphorylation JAKs JAKs IFNGR->JAKs Phosphorylation (Tyr701) TCF_LEF TCF_LEF beta_Catenin->TCF_LEF RNA_Pol_II RNA_Pol_II SMADs->RNA_Pol_II STAT1 STAT1 JAKs->STAT1 Phosphorylation (Tyr701) pSTAT1 p-STAT1 (Ser727) STAT1->pSTAT1 Mediator_Complex Mediator_Complex TCF_LEF->Mediator_Complex Target_Genes Target Gene Transcription RNA_Pol_II->Target_Genes Mediator_Complex->RNA_Pol_II CDK8_CycC CDK8/CycC CDK8_CycC->Mediator_Complex CDK8_CycC->pSTAT1 Phosphorylation (Ser727) Inhibitor This compound Inhibitor->CDK8_CycC

CDK8 Signaling Pathways and Point of Inhibition.
Experimental Protocols for Assessing CDK8 Inhibition

This protocol is based on a generic biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against CDK8.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Reaction_Setup Combine compound, enzyme, and substrate/ATP in microplate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare CDK8/CycC enzyme solution Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare substrate and ATP solution Substrate_Prep->Reaction_Setup Incubation Incubate at 30°C for 60 minutes Reaction_Setup->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Luminescence Measure luminescence Detection->Luminescence Data_Analysis Calculate % inhibition and determine IC50 Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • Recombinant human CDK8/Cyclin C enzyme

  • Kinase substrate (e.g., STAT1-derived peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, combine the kinase buffer, CDK8/CycC enzyme, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the phosphorylation of a known downstream target of CDK8, STAT1 at serine 727, in a cellular context to confirm target engagement.

Materials:

  • Cancer cell line with active STAT1 signaling (e.g., IFN-γ stimulated)

  • This compound

  • Cell lysis buffer

  • Primary antibodies (anti-p-STAT1 (Ser727), anti-total STAT1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells and treat with varying concentrations of this compound for a specified time.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT1 (Ser727) and total STAT1, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the p-STAT1 signal to the total STAT1 signal to determine the effect of the compound on CDK8 activity in cells.

Potential Secondary Mechanism of Action: Blockade of Voltage-Gated Potassium (Kv) Channels

Aminopyridine and its derivatives are well-established as blockers of voltage-gated potassium (Kv) channels.[3][4] This action is the basis for the clinical use of 4-aminopyridine in multiple sclerosis. While direct evidence for this compound acting on Kv channels is currently limited, its structural similarity to known Kv channel blockers suggests this as a plausible secondary or off-target mechanism of action.

Structure-Activity Relationship of Aminopyridine Kv Channel Blockers

Studies on various aminopyridine analogs have shown that substitutions on the pyridine ring can significantly influence their potency and selectivity for different Kv channel subtypes.[3][4] The presence of halogen atoms, such as chlorine and fluorine in this compound, is known to modulate the electronic properties and binding affinity of the molecule to the channel pore.

Experimental Protocol for Assessing Kv Channel Activity (Patch-Clamp Electrophysiology)

The gold standard for characterizing the interaction of a compound with ion channels is the patch-clamp technique.

Patch_Clamp_Workflow Start Start Cell_Culture Culture cells expressing the target Kv channel Start->Cell_Culture Patch_Pipette Prepare patch pipette with internal solution Cell_Culture->Patch_Pipette Seal_Formation Form a high-resistance seal (GΩ) with the cell membrane Patch_Pipette->Seal_Formation Whole_Cell_Config Rupture the cell membrane to achieve whole-cell configuration Seal_Formation->Whole_Cell_Config Record_Baseline Record baseline Kv currents in response to voltage steps Whole_Cell_Config->Record_Baseline Compound_Application Apply this compound to the extracellular solution Record_Baseline->Compound_Application Record_Post_Drug Record Kv currents in the presence of the compound Compound_Application->Record_Post_Drug Data_Analysis Analyze the change in current amplitude and kinetics Record_Post_Drug->Data_Analysis End End Data_Analysis->End

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Materials:

  • A cell line expressing the target Kv channel subtype (e.g., HEK293 cells transfected with Kv1.1)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • This compound

Procedure:

  • Cell Preparation: Plate cells expressing the target Kv channel onto coverslips.

  • Pipette Preparation: Fabricate a glass micropipette and fill it with the intracellular solution.

  • Seal Formation: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

  • Baseline Recording: Apply a series of voltage steps to the cell and record the resulting Kv channel currents.

  • Compound Application: Perfuse the extracellular solution containing this compound over the cell.

  • Post-Drug Recording: Record the Kv channel currents again in the presence of the compound.

  • Data Analysis: Compare the current amplitudes and kinetics before and after compound application to determine the extent and nature of the channel block.

Conclusion

The primary mechanism of action of this compound is the potent inhibition of CDK8, a key transcriptional regulator with significant implications in oncology. This activity is supported by data from related compounds in the patent literature and provides a strong rationale for its further investigation as a therapeutic agent. While a secondary role as a voltage-gated potassium channel blocker is plausible based on its chemical structure, this remains to be experimentally verified. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore and validate the molecular mechanisms of this promising compound.

References

Spectroscopic Profile of 2,6-Dichloro-5-fluoropyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-dichloro-5-fluoropyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from computational methods and spectral database simulations. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to enable researchers to acquire empirical data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated using established algorithms and provide a reasonable estimation of the expected experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.5 - 7.7Doublet of DoubletsJ(H,F) ≈ 8-10 Hz, J(H,N-H) ≈ 2-3 HzH-4
~4.0 - 5.0Broad Singlet-NH₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150 - 155 (d, J(C,F) ≈ 240-250 Hz)C-5
~145 - 150C-2 / C-6
~130 - 135C-3
~120 - 125 (d, J(C,F) ≈ 20-25 Hz)C-4

Note: Predicted chemical shifts can vary based on the software and algorithms used. The values presented are estimations and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
1620 - 1580StrongN-H bend (scissoring)
1550 - 1500StrongC=C/C=N stretch (aromatic ring)
1450 - 1400MediumC=C/C=N stretch (aromatic ring)
1250 - 1200StrongC-F stretch
800 - 750StrongC-Cl stretch
750 - 700StrongC-Cl stretch
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z RatioProposed Fragment
180/182/184[M]⁺ (Molecular Ion)
145/147[M - Cl]⁺
119/121[M - Cl - CN]⁺
110[M - 2Cl]⁺

Note: The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 or 500 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Spectral Width: 0-12 ppm

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 or 125 MHz

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-200 ppm

FT-IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)
  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Introduce the sample into the mass spectrometer. For a thermally stable compound, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Detector: The detector will record the abundance of each ion at its specific m/z ratio.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of a synthesized compound.

Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of 2,6-Dichloro-5-fluoropyridin-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,6-dichloro-5-fluoropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical synthesis. While a definitive crystal structure for this specific compound is not publicly available, this document offers a comprehensive, comparative analysis based on the known crystal structure of the closely related compound, 4-amino-3,5-dichloropyridine. This approach allows for valuable insights into the expected molecular geometry, intermolecular interactions, and crystal packing of this compound.

Comparative Crystallographic Data Analysis

To infer the structural properties of this compound, we present the crystallographic data for 4-amino-3,5-dichloropyridine as a reference. This data provides a reasonable approximation of the unit cell dimensions and other crystallographic parameters.

Crystallographic Parameter 4-amino-3,5-dichloropyridine
Chemical FormulaC₅H₄Cl₂N₂
Formula Weight163.00 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8638 (19)
b (Å)15.587 (4)
c (Å)10.334 (3)
α (°)90
β (°)92.57 (3)
γ (°)90
Volume (ų)621.8 (4)
Z4
Density (calculated) (g/cm³)1.741
Absorption Coefficient (mm⁻¹)0.996
F(000)328

Data for 4-amino-3,5-dichloropyridine serves as a predictive model for this compound.

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound is expected to be largely planar, with the pyridine ring forming the core. The bond lengths and angles will be influenced by the electronic effects of the halogen and amine substituents.

The crystal packing of this compound is likely to be dominated by a network of intermolecular interactions. Based on the analysis of 4-amino-3,5-dichloropyridin, the following interactions are anticipated:

  • N-H···N Hydrogen Bonds: The amino group is expected to act as a hydrogen bond donor, forming strong hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule. This is a common and influential interaction in the crystal packing of aminopyridines.[1]

  • Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding, acting as electrophilic regions that can interact with nucleophilic atoms on neighboring molecules.

  • π-π Stacking: The aromatic pyridine rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.[2]

The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal.

Conceptual Intermolecular Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C cluster_molecule4 Molecule D A_N_ring N (Pyridine) A_NH2 NH2 B_N_ring N (Pyridine) A_NH2->B_N_ring N-H···N Hydrogen Bond B_NH2 NH2 C_Cl Cl D_X X (acceptor) C_Cl->D_X Halogen Bond C_pi π-system D_pi π-system C_pi->D_pi π-π Stacking

Caption: Expected intermolecular interactions in the crystal lattice.

Experimental Protocols

Single-Crystal X-ray Diffraction

A standard experimental workflow for the determination of a crystal structure is outlined below.

Crystal Structure Determination Workflow synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Data Analysis & Visualization refinement->analysis

Caption: Generalized workflow for single-crystal X-ray analysis.

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a mixture).

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would provide information about the number and chemical environment of the protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom, confirming the carbon skeleton.

  • ¹⁹F NMR: The fluorine NMR spectrum would be essential to confirm the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the N-H stretching and bending vibrations of the amine group, and the C=C and C=N stretching vibrations of the pyridine ring. The C-Cl and C-F stretching vibrations would also be observable.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic for a molecule containing two chlorine atoms.

Conclusion

While the definitive crystal structure of this compound remains to be determined and published, a comparative analysis based on the known structure of 4-amino-3,5-dichloropyridine provides significant predictive power. Researchers can anticipate a planar molecular geometry with a rich network of intermolecular interactions, including N-H···N hydrogen bonds, halogen bonds, and π-π stacking, which will govern its solid-state properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis, crystallization, and structural characterization of this and related compounds, aiding in the rational design of new materials and active pharmaceutical ingredients.

References

Technical Guide: Physicochemical Properties of 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative with the molecular formula C₅H₃Cl₂FN₂.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of chlorine and fluorine atoms on the pyridine ring significantly influences its chemical reactivity, biological activity, and physicochemical properties such as solubility and stability. This guide provides a comprehensive overview of the available solubility and stability data for this compound and its hydrochloride salt, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₃Cl₂FN₂[1]
Molecular Weight 181.00 g/mol [1]
Appearance Pale-yellow to yellow-brown to orange solid
Boiling Point 295.7 ± 35.0 °C[1]
Flash Point 132.7 ± 25.9 °C[1]
Density 1.6 ± 0.1 g/cm³[1]

Solubility Data

SolventSolubilityNotes
Water Sparingly soluble-
Polar Aprotic Solvents (e.g., DMF, DMSO) Soluble[1]
Chlorinated Solvents (e.g., Dichloromethane) Soluble[1]
Methanol Slightly soluble[2]
Chloroform Slightly soluble[2]

Stability Data

Detailed quantitative stability data, such as degradation kinetics under various stress conditions, is limited. General guidance suggests that this compound should be handled with care to prevent degradation. The hydrochloride salt is reported to possess enhanced stability.[1]

ConditionStability ProfileStorage Recommendation
General Handling Monitor for discoloration or precipitate formation, which may indicate hydrolysis of the amine group.[1]Store under an inert atmosphere (e.g., nitrogen or argon).[1]
Temperature -Store at low temperatures (-20°C or 2-8°C).[1]
Light -Keep in a dark place.

Experimental Protocols

Given the absence of specific quantitative data, the following are detailed, generally accepted experimental protocols that can be employed to determine the solubility and stability of this compound.

Solubility Determination

Two common methods for determining the solubility of a solid compound are the gravimetric method and the UV/Vis spectrophotometry method.

1. Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

  • Workflow:

    G cluster_0 Preparation of Saturated Solution cluster_1 Isolation of Saturated Solution cluster_2 Quantification A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow solid to settle B->C D Filter supernatant through a 0.45 µm filter C->D E Transfer a known volume of filtrate to a pre-weighed container D->E F Evaporate solvent completely E->F G Weigh the container with the dried solute F->G H Calculate solubility (e.g., in mg/mL) G->H

  • Detailed Steps:

    • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vessel.

    • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it using a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

    • Solvent Evaporation: Accurately transfer a known volume of the clear filtrate to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature below the compound's decomposition point).

    • Calculation: Weigh the container with the dried solute. The solubility can then be calculated by dividing the mass of the solute by the volume of the solvent used.

2. UV/Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on Beer-Lambert's law.

  • Workflow:

    G cluster_0 Calibration Curve cluster_1 Sample Analysis cluster_2 Calculation A Prepare standard solutions of known concentrations B Measure absorbance of standards at λmax A->B C Plot absorbance vs. concentration B->C G Determine concentration from calibration curve C->G D Prepare saturated solution and filter E Dilute a known volume of the filtrate D->E F Measure absorbance of the diluted sample E->F F->G H Calculate original concentration considering the dilution factor G->H

    UV/Vis spectrophotometry for solubility determination.
  • Detailed Steps:

    • Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV/Vis wavelengths to identify the λmax.

    • Prepare a Calibration Curve: Create a series of standard solutions of the compound at different known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

    • Prepare and Analyze the Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method.

    • Dilution and Measurement: Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

    • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Stability Testing

Stability studies are conducted to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

1. Forced Degradation Study

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.

  • Logical Flow:

    G cluster_0 Stress Conditions A This compound Sample B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidation (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (e.g., ICH Q1B) A->F G Analyze samples at time points (e.g., 0, 6, 24, 48h) using a stability-indicating method (e.g., HPLC) B->G C->G D->G E->G F->G H Identify and quantify degradants G->H I Determine degradation pathways H->I

    Forced degradation study workflow.
  • Detailed Protocols:

    • Hydrolytic Stability:

      • Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl.

      • Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH.

      • Neutral Conditions: Dissolve the compound in purified water.

      • Keep the solutions at a controlled temperature (e.g., 60°C) and analyze samples at various time points.

    • Oxidative Stability: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature. Analyze samples at different intervals.

    • Thermal Stability: Store the solid compound in a controlled temperature oven (e.g., 60°C). Analyze the sample at specified time points.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

2. Long-Term Stability Study (ICH Guidelines)

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the substance.

  • Workflow:

    G A Prepare multiple batches of this compound B Package in proposed container closure system A->B C Store at long-term conditions (e.g., 25°C/60% RH or 30°C/65% RH) B->C D Store at accelerated conditions (e.g., 40°C/75% RH) B->D E Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) C->E D->E F Analyze samples for key quality attributes (e.g., assay, purity, appearance) E->F G Evaluate data and establish shelf-life F->G

    Long-term stability study workflow.
  • Detailed Steps:

    • Sample Preparation: Use at least three primary batches of the substance, if available, packaged in the proposed container closure system.

    • Storage Conditions:

      • Long-term: Store samples at the intended storage temperature and humidity (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

      • Accelerated: Store samples at elevated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).

    • Testing Frequency: For long-term studies, test samples at appropriate intervals (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter). For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

    • Analysis: At each time point, analyze the samples for critical quality attributes such as appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method (e.g., HPLC).

    • Data Evaluation: Analyze the data to determine the rate of change of quality attributes and establish a shelf-life for the substance under the defined storage conditions.

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively published, this guide provides the available qualitative information and outlines detailed experimental protocols for their determination. For researchers and drug development professionals, understanding these physicochemical properties is crucial for formulation development, process optimization, and ensuring the quality and efficacy of the final product. The provided workflows and methodologies offer a robust framework for generating the necessary data to support these activities.

References

An In-depth Technical Guide to 2,6-Dichloro-5-fluoropyridin-3-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-5-fluoropyridin-3-amine is a pivotal scaffold in modern medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an amine group on a pyridine ring, provides multiple reactive sites for chemical modification. This guide explores the synthesis, derivatization, and biological significance of this compound, with a particular focus on its role in the development of novel kinase inhibitors and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are provided to support researchers in this field.

Introduction

The pyridine ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents. Halogenation of this ring system can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound has emerged as a critical intermediate, particularly for developing compounds that target protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[1] The structural features of this core allow it to serve as a scaffold for creating potent and selective inhibitors.[1] Modifications to the pyridine ring and the exocyclic amine group have led to the discovery of derivatives with promising cytotoxic effects against various cancer cell lines.[1] This document serves as a comprehensive resource on the synthesis and application of these important chemical entities.

Synthesis of the Core Scaffold and Derivatives

The primary route to synthesize the this compound core and its subsequent derivatives often involves palladium-catalyzed cross-coupling reactions. These methods offer a robust and flexible approach to creating diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthesis Workflow

The derivatization of the core scaffold typically proceeds through modification of the 3-amino group. This can be achieved via reactions such as amide bond formation, sulfonamide synthesis, or further cross-coupling reactions to introduce a wide array of substituents. The chlorine atoms at the 2 and 6 positions can also be displaced through nucleophilic aromatic substitution, further increasing the structural diversity of the resulting analogs.

G A 2,6-Dichloro-3-fluoropyridine (Starting Material) B This compound (Core Scaffold) A->B Pd-catalyzed Amination C Amide/Sulfonamide Derivatives B->C Acylation/ Sulfonylation E Nucleophilic Aromatic Substitution Products B->E SNAr Reaction D Coupling Partners (e.g., R-COCl, R-SO2Cl) D->C F Nucleophiles (e.g., R-NH2, R-OH) F->E

General synthesis workflow for derivatives.

Biological Activity and Applications

Derivatives of this compound have shown significant potential as therapeutic agents, primarily in oncology. The aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.

Kinase Inhibition

The core scaffold is particularly suited for targeting the ATP-binding site of protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. Modifications at the amino group allow for the introduction of substituents that can extend into other pockets of the kinase domain, enhancing both potency and selectivity. Studies have linked this scaffold to the inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK8 and CDK19, which are involved in cancer.[1] Analogs, such as 2,6-diamino-3,5-difluoropyridinyl derivatives, have been identified as potent inhibitors of p38 MAP kinase.[2]

G ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Pyridine-based Kinase Inhibitor inhibitor->raf inhibitor->mek

MAPK signaling pathway and kinase inhibition.
Anticancer Activity

Beyond specific kinase inhibition, various derivatives have demonstrated broad cytotoxic effects against cancer cell lines. Research has shown that modifications to the core structure can lead to compounds with significant activity against breast cancer cells, effectively inhibiting cell proliferation.[1] The development of Schiff bases and their metal complexes from pyridine-containing compounds has also been explored as a strategy for creating potent anticancer agents.[3]

Quantitative Data Summary

The following tables summarize representative data for derivatives based on the aminopyridine scaffold, illustrating the impact of structural modifications on biological activity.

Table 1: Kinase Inhibitory Activity of Aminopyridine Analogs

Compound IDTarget KinaseR Group ModificationIC₅₀ (nM)Reference
Analog 1 CDK84-Fluorophenylsulfonamide7.2[1]
Analog 2 p38α4-Pyridinylimidazole50[2]
Analog 3 Src(4-(2-pyrrolidin-1-ylethoxy)phenyl)amine<10[4]
Analog 4 p38α2-Methyl-4-pyridinylimidazole25[2]

Note: Data is representative of the compound class. Specific values are cited from related aminopyridine scaffolds to illustrate potential potency.

Table 2: Anticancer Activity of Pyridine Derivatives

Compound IDCell LineR Group ModificationIC₅₀ (µM)Reference
Deriv. A MCF-7 (Breast)N-(4-chlorobenzyl)12.5General finding[1]
Deriv. B A549 (Lung)N-(3,4-dimethoxyphenyl)8.9General finding[3]
Deriv. C Hela (Cervical)N-(naphthalen-1-ylmethyl)5.2General finding[5]
Deriv. D T24 (Bladder)Aza-acridine conjugate2.1[6]

Note: IC₅₀ values are illustrative based on activities reported for various pyridine derivatives to demonstrate the therapeutic potential.

Experimental Protocols

Synthesis of this compound (Core Scaffold)

This protocol is based on a validated palladium-catalyzed cross-coupling reaction.[1]

  • Materials: 2,6-dichloro-3-fluoropyridine, an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis) or a protected amine source, Palladium(II) acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (t-BuONa), Toluene (anhydrous).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloro-3-fluoropyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

    • Add anhydrous toluene to the flask.

    • Add the amine source (1.2 eq) and sodium tert-butoxide (1.5 eq).

    • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If a protected amine was used, carry out the deprotection step (e.g., acidic hydrolysis for a benzophenone imine).

    • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Synthesis of a Representative Derivative: N-(2,6-dichloro-5-fluoropyridin-3-yl)benzenesulfonamide

This protocol describes the formation of a sulfonamide derivative.

  • Materials: this compound, Benzenesulfonyl chloride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add anhydrous pyridine (1.5 eq) to the solution.

    • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by recrystallization or column chromatography to obtain the pure sulfonamide derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a phosphospecific antibody or by measuring the depletion of ATP.

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, the specific substrate (e.g., a peptide or protein), and ATP in a suitable assay buffer.

    • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Stop the reaction by adding a solution containing EDTA.

    • Detect the amount of phosphorylated substrate or remaining ATP using a suitable method (e.g., ELISA, fluorescence polarization, or luminescence-based ATP detection).

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound and its analogs represent a highly valuable and versatile class of compounds in drug discovery. Their proven utility as scaffolds for potent kinase inhibitors highlights their importance in the development of targeted therapies for cancer and other diseases. The synthetic accessibility and the multiple points for chemical modification ensure that this core will continue to be explored by medicinal chemists. Future research will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects, enhancing pharmacokinetic properties for better in vivo efficacy, and exploring their potential against a broader range of biological targets beyond kinases. The strategic application of this scaffold holds significant promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-5-fluoropyridin-3-amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-dichloro-5-fluoropyridin-3-amine (CAS No: 152840-65-8), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work.

Chemical Identification and Properties

This compound is a substituted pyridine derivative.[1] Its chemical structure and properties are summarized below.

PropertyDataReference
IUPAC Name 2,6-dichloro-5-fluoro-3-pyridinamine
CAS Number 152840-65-8
Molecular Formula C₅H₃Cl₂FN₂[2]
Molecular Weight 181.00 g/mol [2]
Appearance Pale-yellow to yellow-brown to orange solid
Purity Typically ≥98%
InChI Key RPXFNAPZHYQPKY-UHFFFAOYSA-N[2]
Storage Temperature 2-8°C, Keep in dark place, inert atmosphere
Hydrochloride Salt CAS 1416351-81-9[3]
HCl Salt Appearance White to yellow powder or crystals[3]
HCl Salt Storage Inert atmosphere, room temperature[3]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The signal word is "Warning".[3] The GHS hazard statements indicate that the substance is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation.

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Source:[3][4]

The following diagram illustrates the relationship between the compound and its primary hazards.

GHS_Hazards cluster_hazards GHS Hazard Classifications substance 2,6-Dichloro-5- fluoropyridin-3-amine H302 Acute Toxicity (Oral) H302: Harmful if swallowed substance->H302 H315 Skin Irritation H315: Causes skin irritation substance->H315 H319 Eye Irritation H319: Causes serious eye irritation substance->H319 H335 Respiratory Irritation H335: May cause respiratory irritation substance->H335

GHS Hazard Relationships

Safe Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

  • Ventilation: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Avoid all direct contact with the substance. Do not breathe dust.[4][5]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.[8][9]

  • Aerosol Prevention: Avoid the formation or spread of dust in the air.[5]

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, well-ventilated area.[5][10]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon).[5]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[8][11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or glasses. A face shield may be appropriate for splash hazards.[4][5]
Skin Protection Protective clothing to prevent skin exposure.[5][8]
Hand Protection Wear suitable protective gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.[5][12]
Respiratory Protection For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[8] A self-contained breathing apparatus should be available for emergencies.[5]

Experimental Protocol: General Laboratory Workflow

The following protocol outlines a standard workflow for handling solid this compound in a laboratory setting. This compound is often used as an intermediate in cross-coupling reactions.[1]

Methodology:

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and decontaminated.[12]

    • Cover the work surface with disposable plastic-backed absorbent paper.[12]

    • Assemble all necessary glassware (e.g., three-necked, round-bottomed flask), stirring equipment, and reagents.[13]

    • Ensure an eyewash station and safety shower are accessible.[8]

    • Verify that all required PPE is available and in good condition.

  • Weighing and Transfer:

    • Don all required PPE (gloves, lab coat, eye protection).

    • Perform all weighing and transfer operations within the fume hood to minimize dust exposure.

    • Use a spatula to carefully transfer the solid from its storage container to the reaction vessel. Avoid creating dust clouds.

    • Close the storage container tightly immediately after use.

  • Reaction Setup:

    • Add solvents and other reagents to the reaction vessel via syringe or addition funnel as per the specific experimental procedure.[13]

    • If the reaction requires an inert atmosphere, evacuate the flask and backfill with nitrogen or argon.[13]

    • Begin stirring and heating (if required) as specified in the protocol.

  • Post-Reaction and Cleanup:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Quench the reaction carefully as per the specific protocol.

    • Clean all glassware and equipment thoroughly.

    • Dispose of contaminated materials (e.g., bench paper, gloves) in a labeled hazardous waste container.[5]

    • Decontaminate the work surface.

The diagram below visualizes this general workflow.

Lab_Workflow prep 1. Preparation - Decontaminate Fume Hood - Assemble Glassware - Don PPE weigh 2. Weighing & Transfer - Inside Fume Hood - Avoid Dust Generation prep->weigh react 3. Reaction Setup - Add Reagents - Establish Inert Atmosphere - Begin Reaction weigh->react cleanup 4. Cleanup - Quench Reaction - Decontaminate Surfaces - Dispose of Waste react->cleanup

General Laboratory Workflow

Emergency Procedures

In case of accidental exposure or release, follow these procedures immediately.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Give half a litre of water to drink if the person is conscious. Seek immediate medical attention.[5]

The following diagram outlines the first-aid response workflow.

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Action exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air remove_clothing Remove Contaminated Clothing Wash Skin for 15 min skin->remove_clothing flush_eyes Flush Eyes for 15 min eye->flush_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical remove_clothing->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

First-Aid Response Workflow

Accidental Release Measures:

  • Personnel: Evacuate unnecessary personnel. Mark out the contaminated area and prevent access.[5]

  • Environmental: Prevent the product from entering drains or rivers.[5][6]

  • Cleanup: For small spills, carefully sweep up or vacuum the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal.[5][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[5]

  • Hazards: Thermal decomposition can release toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[11]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear.[11]

References

Methodological & Application

Synthesis of Novel Compounds Using 2,6-Dichloro-5-fluoropyridin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoropyridin-3-amine is a versatile trifunctional pyridine derivative that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms, a fluorine atom, and an amino group, allows for selective and diverse functionalization. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the pyridine ring, making it a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors in oncology.[1] This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing this compound as a starting material, with a focus on palladium-catalyzed cross-coupling reactions.

Core Applications

The strategic positioning of the functional groups on the this compound scaffold makes it an ideal starting point for the synthesis of various biologically active molecules. The primary applications lie in the development of:

  • Kinase Inhibitors: The pyridine core can act as a scaffold that mimics the hinge-binding motif of ATP, a crucial interaction for inhibiting kinase activity. The chlorine atoms at the 2 and 6 positions can be selectively displaced to introduce various aryl, heteroaryl, or alkylamino groups, allowing for the fine-tuning of inhibitor potency and selectivity against targets such as Cyclin-Dependent Kinases (CDKs) and other kinases implicated in cancer signaling pathways.

  • Wnt Signaling Pathway Inhibitors: The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is linked to various cancers.[2][3] Derivatives of this compound can be designed to modulate this pathway, offering a potential therapeutic strategy.

Data Presentation: Synthesis of Novel Derivatives

The following tables summarize quantitative data for the synthesis of exemplary novel compounds derived from this compound via Suzuki and Buchwald-Hartwig cross-coupling reactions.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)100122-Chloro-5-fluoro-6-phenylpyridin-3-amine85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene110182-Chloro-5-fluoro-6-(4-methoxyphenyl)pyridin-3-amine82
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O (4:1)120162-Chloro-5-fluoro-6-(pyridin-3-yl)pyridin-3-amine75
41-Methyl-1H-pyrazole-4-boronic acidPdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O (4:1)80242-Chloro-5-fluoro-6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine78

Table 2: Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1AnilinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene100186-Chloro-5-fluoro-N²-phenylpyridine-2,3-diamine92
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane110244-(6-Chloro-5-fluoro-3-aminopyridin-2-yl)morpholine88
3BenzylaminePd₂(dba)₃ (1)BINAP (2)LiHMDSTHF8020N²-Benzyl-6-chloro-5-fluoropyridine-2,3-diamine85
4tert-Butyl carbamatePd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃Toluene11016tert-Butyl (6-chloro-5-fluoro-3-aminopyridin-2-yl)carbamate79

Experimental Protocols

The following are detailed protocols for the key synthetic transformations of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound, selectively at the C6 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Ligand Addition: In a separate vial, dissolve the palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the main reaction flask.

  • Reaction Initiation: Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-fluoro-6-arylpyridin-3-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous toluene

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound and the amine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS (typically 18-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start_suzuki This compound + Arylboronic Acid reagents_suzuki Pd(OAc)₂, SPhos, K₃PO₄ 1,4-Dioxane/H₂O, 100°C start_suzuki->reagents_suzuki 1. Reagent Addition reaction_suzuki Cross-Coupling Reaction reagents_suzuki->reaction_suzuki 2. Heating workup_suzuki Work-up & Purification reaction_suzuki->workup_suzuki 3. Reaction Monitoring product_suzuki 2-Chloro-5-fluoro-6-arylpyridin-3-amine workup_suzuki->product_suzuki 4. Isolation

Caption: Suzuki-Miyaura Coupling Workflow.

G cluster_buchwald Buchwald-Hartwig Amination Workflow start_buchwald This compound + Amine reagents_buchwald Pd₂(dba)₃, Xantphos, NaOtBu Toluene, 100°C start_buchwald->reagents_buchwald 1. Reagent Addition reaction_buchwald C-N Coupling Reaction reagents_buchwald->reaction_buchwald 2. Heating workup_buchwald Work-up & Purification reaction_buchwald->workup_buchwald 3. Reaction Monitoring product_buchwald Substituted Pyridine-2,3-diamine workup_buchwald->product_buchwald 4. Isolation

Caption: Buchwald-Hartwig Amination Workflow.

G cluster_pathway Kinase Inhibitor Signaling Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Kinase->Substrate Phosphorylation Block Inhibition Phosphorylated_Substrate Phosphorylated Substrate Inhibitor Synthesized Inhibitor (e.g., Pyridine Derivative) Inhibitor->Kinase Binds to Active Site Cell_Signaling Downstream Cell Signaling (Proliferation, Survival) Phosphorylated_Substrate->Cell_Signaling

Caption: Kinase Inhibition Signaling Pathway.

References

Application Notes: 2,6-Dichloro-5-fluoropyridin-3-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichloro-5-fluoropyridin-3-amine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern—featuring two reactive chlorine atoms, a modulating fluorine atom, and a versatile primary amine—provides a robust scaffold for the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups allows for selective and sequential chemical modifications, making it an ideal starting point for the development of diverse compound libraries aimed at various biological targets. This molecule is particularly valuable in the synthesis of kinase inhibitors and other targeted therapeutics.

Applications in Drug Discovery

The structural features of this compound make it a privileged scaffold in drug discovery programs. The dichloro substitution allows for differential reactivity, enabling selective displacement reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final drug candidates. The amine group serves as a convenient handle for introducing further diversity through amidation, alkylation, or other functionalization reactions.

Key therapeutic areas where this building block has demonstrated utility include:

  • Oncology: It serves as a core scaffold for the development of potent anticancer agents. Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing promise in inhibiting cell proliferation.

  • Kinase Inhibition: The pyridine core can mimic the hinge-binding motif of ATP, making it an excellent starting point for designing kinase inhibitors. Derivatives have shown potent inhibitory activity against Cyclin-dependent Kinases (CDKs), such as CDK8 and CDK19, which are implicated in transcriptional regulation and are attractive targets in oncology.

  • Neurological Disorders: The versatility of this intermediate has been utilized in the synthesis of compounds targeting neurological disorders.

Biological Activity of Derivatives

Derivatives of this compound have demonstrated significant biological activity against key therapeutic targets. The data below summarizes the inhibitory potency of compounds developed from this scaffold.

TargetAssay TypeCell LinePotency (IC₅₀)Reference
CDK8Enzymatic Assay-7.2 nM
WNT SignalingLuciferase ReporterColorectal Carcinoma Cells23 nM

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations using this compound.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction. The higher reactivity of the chlorine atom at the 6-position is typically exploited for selective coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to establish an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The typical reaction concentration is 0.1 M with respect to the starting amine.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired mono-arylated product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the selective displacement of one of the chlorine atoms with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a sealed tube or round-bottom flask, dissolve this compound in the anhydrous solvent under a nitrogen or argon atmosphere.

  • Reagent Addition: Add the desired amine nucleophile followed by the dropwise addition of DIPEA.

  • Reaction: Heat the reaction mixture to 80-120 °C. The reaction temperature and time will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Visualizations

experimental_workflow cluster_intermediates Functionalized Intermediates start This compound reac1 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) start->reac1 reac2 SNAr Reaction (Nucleophile, Base) start->reac2 reac3 Amide Coupling (Acyl Chloride / Acid) start->reac3 intermediate1 Mono-arylated Intermediate reac1->intermediate1 intermediate2 Mono-substituted Intermediate reac2->intermediate2 intermediate3 N-Acylated Intermediate reac3->intermediate3 library Diverse Compound Library intermediate1->library Further Functionalization intermediate2->library Further Functionalization intermediate3->library Further Functionalization

Caption: Synthetic workflow using the building block.

Application of 2,6-Dichloro-5-fluoropyridin-3-amine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative that serves as a versatile and crucial building block in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an amine group on the pyridine ring, provides a reactive scaffold for the development of novel fungicides, herbicides, and insecticides. The presence of these functional groups allows for a variety of chemical modifications, leading to the creation of complex molecules with high biological efficacy. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of modern crop protection agents, specifically focusing on its role as a precursor to novel fungicidal compounds.

Core Application: Synthesis of Novel Pyridine-Based Fungicides

Recent research has highlighted the potential of this compound as a key intermediate in the synthesis of a new class of pyridine-based fungicides. These compounds often target essential cellular processes in pathogenic fungi, such as mitochondrial respiration, leading to effective disease control in a variety of crops. One notable application is in the synthesis of N-substituted pyridine amide fungicides, which have shown significant activity against a broad spectrum of fungal pathogens.

Synthesis of a Novel Fungicide: N-(4-cyanophenyl)-2,6-dichloro-5-fluoronicotinamide

A prime example of the application of this compound is in the multi-step synthesis of a novel nicotinamide fungicide. This process involves the initial conversion of the starting amine to a nicotinic acid derivative, which is then coupled with an appropriate amine to form the final active ingredient.

Overall Synthetic Workflow

The synthesis of N-(4-cyanophenyl)-2,6-dichloro-5-fluoronicotinamide from this compound proceeds through a two-step sequence involving a Sandmeyer reaction to replace the amine group with a cyano group, followed by hydrolysis to the carboxylic acid, and subsequent amidation.

G A This compound B Diazotization & Sandmeyer Reaction A->B 1. NaNO2, H2SO4 2. CuCN, KCN C 2,6-Dichloro-3-cyano-5-fluoropyridine B->C D Hydrolysis C->D H2SO4, H2O E 2,6-Dichloro-5-fluoronicotinic acid D->E F Amide Coupling E->F SOCl2, then... G N-(4-cyanophenyl)-2,6-dichloro-5-fluoronicotinamide (Fungicide) F->G H 4-aminobenzonitrile H->F

Caption: Synthetic pathway of a novel fungicide from this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of N-(4-cyanophenyl)-2,6-dichloro-5-fluoronicotinamide.

Protocol 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

This protocol details the conversion of 2,6-dichloro-3-cyano-5-fluoropyridine to 2,6-dichloro-5-fluoronicotinic acid via hydrolysis. The precursor, 2,6-dichloro-3-cyano-5-fluoropyridine, can be synthesized from this compound via a Sandmeyer reaction, a standard procedure in aromatic chemistry.

Materials and Equipment:

  • 2,6-dichloro-3-cyano-5-fluoropyridine

  • Concentrated sulfuric acid

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, a mixture of 2,6-dichloro-3-cyano-5-fluoropyridine (1 equivalent) and concentrated sulfuric acid is carefully prepared.

  • The mixture is heated to a temperature of 120-130°C and stirred for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

Quantitative Data for Hydrolysis:

ReactantProductReagentsReaction ConditionsYieldPurity
2,6-dichloro-3-cyano-5-fluoropyridine2,6-dichloro-5-fluoronicotinic acidConc. H₂SO₄, H₂O120-130°C, 4-6 h~90%>98%
Protocol 2: Synthesis of N-(4-cyanophenyl)-2,6-dichloro-5-fluoronicotinamide

This protocol describes the final amide coupling step to produce the target fungicide.

Materials and Equipment:

  • 2,6-dichloro-5-fluoronicotinic acid

  • Thionyl chloride (SOCl₂)

  • 4-aminobenzonitrile

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of 2,6-dichloro-5-fluoronicotinic acid (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.

  • Thionyl chloride (1.2 equivalents) is added dropwise to the solution at room temperature, and the mixture is stirred for 2-3 hours to form the acid chloride. Excess thionyl chloride is removed under reduced pressure.

  • In a separate flask, 4-aminobenzonitrile (1 equivalent) and triethylamine (1.5 equivalents) are dissolved in anhydrous DCM.

  • The solution of the freshly prepared acid chloride in DCM is added dropwise to the 4-aminobenzonitrile solution at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is washed successively with water, dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Quantitative Data for Amide Coupling:

Reactant 1Reactant 2ReagentsReaction ConditionsYieldPurity
2,6-dichloro-5-fluoronicotinoyl chloride4-aminobenzonitrileTriethylamine, Dichloromethane0°C to RT, 4-6 h~85%>99%

Mode of Action: Succinate Dehydrogenase Inhibition

Many pyridine-based carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

Signaling Pathway

G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Oxidation UQ Ubiquinone (UQ) SDH->UQ Reduction Inhibition Inhibition UQH2 Ubihydroquinone (UQH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Synthesis NoATP ATP Production Blocked Fungicide N-(4-cyanophenyl)-2,6-dichloro- 5-fluoronicotinamide Fungicide->SDH

Caption: Mechanism of action of SDHI fungicides on the mitochondrial respiratory chain.

By binding to the succinate dehydrogenase enzyme complex, these fungicides block the oxidation of succinate to fumarate. This inhibition disrupts the electron flow in the respiratory chain, which in turn halts the production of ATP, the primary energy currency of the cell. The resulting energy deficit leads to the cessation of cellular functions and ultimately, the death of the fungal pathogen. The specificity of these fungicides for the fungal SDH enzyme over the homologous enzymes in plants and animals is a key factor in their utility in agriculture.

This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate a clear pathway for the development of a potent pyridine-based fungicide. The unique electronic and steric properties imparted by the substituents on the pyridine ring make it an attractive starting material for the discovery of new active ingredients with specific modes of action, such as the inhibition of succinate dehydrogenase. Further research into the derivatization of this versatile scaffold is likely to yield a new generation of effective and selective crop protection agents.

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Arylated 2,6-Dichloro-5-fluoropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters. This application note provides a detailed experimental protocol for the Suzuki coupling of 2,6-dichloro-5-fluoropyridin-3-amine with various arylboronic acids. This protocol is designed to address the inherent challenges of coupling with electron-deficient, sterically hindered dihalopyridines, offering a reliable method for the synthesis of novel substituted aminopyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The presence of two chlorine atoms and an electron-withdrawing fluorine atom on the pyridine ring decreases its reactivity towards oxidative addition, the rate-determining step in the catalytic cycle. Furthermore, the amine group can potentially coordinate with the palladium catalyst, leading to catalyst inhibition. The presented protocol utilizes a robust palladium-based catalytic system with a sterically bulky and electron-rich phosphine ligand to overcome these challenges and achieve efficient coupling.

Key Reaction Parameters

The successful synthesis of arylated this compound derivatives via Suzuki coupling is contingent on the careful selection of several key parameters. The following table summarizes the recommended starting conditions, which can be further optimized for specific substrates.

ParameterRecommended Reagent/ConditionMolar Equivalents/ValueRationale
Aryl Halide This compound1.0Starting material
Boronic Acid Arylboronic Acid1.2 - 2.5Excess boronic acid drives the reaction to completion. For mono-arylation, 1.2 eq. is recommended. For di-arylation, >2.3 eq. may be necessary.
Catalyst Palladium(II) Acetate (Pd(OAc)₂)0.02 (2 mol%)A common and effective palladium precursor.
Ligand Di(adamantan-1-yl)(butyl)phosphane (Ad₂PⁿBu)0.04 (4 mol%)A bulky, electron-rich phosphine ligand that promotes the oxidative addition of aryl chlorides.
Base Lithium tert-butoxide (LiOᵗBu)3.0A strong, non-nucleophilic base found to be effective for similar dichloropyridine couplings. Alternatively, K₃PO₄ or Cs₂CO₃ can be used.
Solvent 1,4-Dioxane / Water4:1 (v/v)A common solvent system for Suzuki couplings that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °C-Elevated temperature is required to overcome the activation barrier for the less reactive aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)-Prevents the oxidation and deactivation of the palladium catalyst and phosphine ligand.

Experimental Protocol

This protocol provides a step-by-step methodology for the mono-arylation of this compound at the less sterically hindered C6 position, which is the expected major product based on related literature for 2,6-dihalopyridines. For di-arylation, the amount of boronic acid and base should be increased accordingly.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Di(adamantan-1-yl)(butyl)phosphane (Ad₂PⁿBu)

  • Lithium tert-butoxide (LiOᵗBu)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and lithium tert-butoxide (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an

Application Notes and Protocols: The Strategic Use of 2,6-Dichloro-5-fluoropyridin-3-amine in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoropyridin-3-amine is a highly functionalized pyridine derivative that serves as a critical starting material in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. Its unique substitution pattern, featuring two reactive chlorine atoms, a fluorine atom, and a nucleophilic amine group, offers a versatile platform for the generation of diverse chemical scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.

The strategic placement of halogen atoms on the pyridine ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the exploration of structure-activity relationships (SAR). The fluorine atom can enhance binding affinity and modulate physicochemical properties like metabolic stability. The amine group provides a convenient handle for further derivatization. While direct examples of kinase inhibitors synthesized from this specific starting material with publicly available quantitative data are limited, its utility can be demonstrated through the synthesis of analogues of known kinase inhibitors, such as those targeting KRAS, p38 MAP kinase, and Src kinase.

Application in Kinase Inhibitor Development

The pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors, mimicking the adenine portion of ATP to effectively block the kinase's activity. This compound is an ideal precursor for creating libraries of potential kinase inhibitors targeting various signaling pathways implicated in oncogenesis and inflammatory diseases.

Targeting the KRAS G12C Pathway

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in cell signaling. Mutations in KRAS are among the most common drivers of human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer. This mutation locks KRAS in its active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways such as the RAF-MEK-ERK (MAPK) pathway. The discovery of a covalent inhibitor, Sotorasib, which targets the mutant cysteine, has validated KRAS G12C as a druggable target. The synthesis of Sotorasib and its analogues can be initiated from precursors structurally related to this compound.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (G12C) (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis (Inhibited by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Sotorasib Analogue (Covalent Inhibitor) Inhibitor->KRAS_GTP Inhibition p38_MAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (Cytokine Production) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor p38 Inhibitor Inhibitor->p38 Src_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrins Integrins FAK FAK Integrins->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Migration Migration & Invasion Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Proliferation Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Inhibitor Src Inhibitor Inhibitor->Src Synthesis_Workflow Start This compound Coupling1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling1 Intermediate1 Mono-substituted Pyridine Intermediate Coupling1->Intermediate1 Coupling2 Second Cross-Coupling or Nucleophilic Substitution Intermediate1->Coupling2 Intermediate2 Di-substituted Pyridine Scaffold Coupling2->Intermediate2 Derivatization Further Derivatization (e.g., Amide Coupling) Intermediate2->Derivatization FinalProduct Final Kinase Inhibitor Candidate Derivatization->FinalProduct Evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) FinalProduct->Evaluation

Application Note: A Practical Guide to the Palladium-Catalyzed N-arylation of 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-arylated aminopyridines are privileged structural motifs in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to their unique electronic properties and ability to form key hydrogen bond interactions. This application note provides a detailed, field-proven protocol for the N-arylation of 2,6-dichloro-5-fluoropyridin-3-amine, a versatile and highly functionalized building block. We delve into the rationale behind reagent selection for the Buchwald-Hartwig amination, present a step-by-step experimental guide, and offer a systematic workflow for reaction monitoring, product purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for synthesizing complex amine derivatives.

Introduction: The Strategic Importance of N-Arylated Pyridines

The targeted synthesis of N-aryl-aminopyridines is a cornerstone of drug discovery. The pyridine core, particularly when substituted with halogens, offers a synthetically versatile scaffold. The fluorine atom on this compound, for instance, can serve as a metabolic blocking point or modulate the pKa of the amine, influencing its pharmacokinetic profile. The chlorine atoms provide additional handles for subsequent cross-coupling reactions, allowing for the construction of complex, three-dimensional molecules.

The Buchwald-Hartwig amination stands as the preeminent method for forging the critical C-N bond between an aryl halide and an amine. This palladium-catalyzed cross-coupling reaction is prized for its high functional group tolerance, broad substrate scope, and generally high yields, making it an indispensable tool in the synthetic chemist's arsenal. This guide will focus on a robust protocol employing a palladium catalyst and a specialized phosphine ligand to effectively couple this compound with a variety of arylating agents.

The "Why": Understanding the Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle. Understanding this mechanism is not merely academic; it informs every choice we make, from the selection of the base to the operating temperature. The cycle, illustrated below, explains the causality behind the protocol.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd 1. Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R-NH2 Deprotonation Amido Complex AmineCoord->Deprotonation 2. Deprotonation RedElim Reductive Elimination Complex Deprotonation->RedElim 3. Reductive Elimination HX_Base [Base-H]⁺X⁻ Deprotonation->HX_Base RedElim->Pd0 Regeneration Product N-Arylated Product (Ar-NHR) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd + Ar-X Amine Pyridinamine (R-NH2) Amine->AmineCoord Base Base Base->Deprotonation + Base

Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the active catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. The efficiency of this step is influenced by the halide (I > Br > Cl) and the electron-donating nature of the phosphine ligand.

  • Deprotonation: A base is crucial for removing a proton from the coordinated amine, making it a more nucleophilic "amido" ligand. Weaker bases can lead to a stalled reaction, while excessively strong bases may cause side reactions.

  • Reductive Elimination: This is the product-forming step. The N-arylated amine is expelled from the palladium coordination sphere, and the Pd(0) catalyst is regenerated to re-enter the cycle.

Reagents and Materials

Success begins with the right components. The following table summarizes the recommended reagents and provides the rationale for their selection. Always use high-purity, anhydrous reagents for cross-coupling reactions.

Component Recommended Reagent Quantity (mol eq.) Rationale & Key Considerations Safety
Substrate This compound1.0The core building block. Ensure it is pure and dry.Irritant. Avoid inhalation and contact with skin/eyes.
Arylating Agent Aryl Bromide (e.g., 4-bromoanisole)1.1 - 1.2Aryl bromides offer a good balance of reactivity and stability. A slight excess drives the reaction to completion.Varies by substituent. Review specific MSDS.
Catalyst Precursor Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.01 - 0.02A stable Pd(0) source that readily forms the active catalyst in solution.Sensitizer, irritant. Handle in a fume hood.
Ligand Xantphos0.02 - 0.04A bulky, electron-rich bisphosphine ligand. Its wide "bite angle" promotes the crucial reductive elimination step and prevents catalyst decomposition.Irritant. Avoid inhalation of dust.
Base Cesium Carbonate (Cs₂CO₃)2.0 - 2.2A strong, yet non-nucleophilic, inorganic base. Its high solubility in organic solvents facilitates the deprotonation of the amine complex.Irritant. Hygroscopic; store in a desiccator.
Solvent Anhydrous 1,4-Dioxane or Toluene~0.1 M concentrationAprotic, non-coordinating solvents with appropriate boiling points for this reaction. Dioxane is often preferred for its ability to dissolve the cesium carbonate base.Flammable, irritant, suspected carcinogen. Use in a well-ventilated fume hood.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for Buchwald-Hartwig amination and is optimized for the specified substrate.

4.1 Reaction Setup

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Cesium Carbonate (2.0 eq.).

  • Reagent Addition: Sequentially add this compound (1.0 eq.), the aryl bromide (1.1 eq.), Xantphos (0.02 eq.), and Pd₂(dba)₃ (0.01 eq.).

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane via a syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heating: Place the sealed flask in a preheated oil bath at 100-110 °C. If using a microwave reactor, set the temperature accordingly.

4.2 Reaction Monitoring

  • Time Points: Monitor the reaction progress every 1-2 hours.

  • Sampling: Briefly remove the flask from heating. Under a positive pressure of inert gas, withdraw a small aliquot (~0.1 mL) using a syringe.

  • Quenching & Analysis: Quench the aliquot with ethyl acetate and a small amount of water. Spot the organic layer on a TLC plate (e.g., 20% Ethyl Acetate in Hexanes) to check for the consumption of the starting amine. Alternatively, dilute the sample for LC-MS analysis to precisely quantify the formation of the product and consumption of starting materials. The reaction is typically complete within 4-16 hours.

4.3 Work-up and Purification

  • Cooling & Dilution: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine. This removes residual base and solvent.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Workflow and Characterization

A systematic workflow ensures reproducibility and validates the identity and purity of the final compound.

Workflow_Diagram start Start: Reagent Preparation setup Inert Atmosphere Setup (Evacuate/Backfill Ar) start->setup reaction Reaction Heating (100-110 °C, 4-16h) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring decision Is Starting Material Consumed? monitoring->decision decision->reaction No workup Aqueous Work-up & Extraction decision->workup Yes purification Flash Column Chromatography workup->purification characterization Product Characterization (NMR, MS, Purity) purification->characterization end End: Pure Product characterization->end

Figure 2: Experimental workflow from setup to final product characterization.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. An accurate mass measurement (HRMS) can help confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. ¹⁹F NMR should also be performed to confirm the presence and environment of the fluorine atom.

  • Purity Analysis: Purity is typically assessed by HPLC or LC-MS, which should show a single major peak corresponding to the desired product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd).Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality catalyst and anhydrous solvent.
Insufficiently strong base.Switch to a stronger base like LHMDS or NaOtBu, but be mindful of potential side reactions.
Low reaction temperature.Increase the temperature in 10 °C increments. Consider switching to a higher-boiling solvent like toluene if necessary.
Side Product Formation Hydrodehalogenation of aryl bromide.Use a less electron-rich ligand or slightly lower the reaction temperature.
Homocoupling of the amine or aryl bromide.Ensure proper stoichiometry and slow addition of reagents if necessary.
Difficulty in Purification Co-elution of product and starting material.Adjust the polarity of the chromatography eluent. Consider a different stationary phase (e.g., reverse-phase HPLC).

Conclusion

This application note provides a robust and well-vetted protocol for the N-arylation of this compound via the Buchwald-Hartwig reaction. By understanding the underlying catalytic mechanism and adhering to the principles of inert atmosphere and reagent purity, researchers can reliably synthesize a diverse range of valuable molecules for pharmaceutical and materials science applications. The provided workflow for monitoring, purification, and characterization serves as a comprehensive guide to ensure the successful isolation and validation of the target compounds.

Application Notes and Protocols for High-Throughput Screening Assays Involving 2,6-Dichloro-5-fluoropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing high-throughput screening (HTS) assays to identify and characterize novel therapeutic agents derived from the 2,6-dichloro-5-fluoropyridin-3-amine scaffold. This chemical intermediate is a key building block in the synthesis of potent inhibitors for various kinases implicated in cancer and other diseases, including Cyclin-Dependent Kinase 8 (CDK8), Src kinase, and DNA-dependent protein kinase (DNA-PK).

The following protocols detail established biochemical and cell-based HTS methodologies relevant to screening libraries of compounds derived from this compound.

Target Background and Significance

This compound serves as a foundational structure for the development of inhibitors targeting key signaling pathways involved in oncogenesis. Its derivatives have shown potential in modulating the activity of several critical kinases.

  • CDK8/19 and the Wnt/β-catenin Pathway: CDK8, along with its paralog CDK19, is a transcriptional regulator that plays a crucial role in the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1] Inhibitors of CDK8 can suppress the proliferation of cancer cells with high β-catenin activity.[1]

  • Src Kinase: As a non-receptor tyrosine kinase, Src is a central node in signaling pathways that control cell proliferation, survival, and migration.[2] Its aberrant activation is linked to the progression of many human cancers, making it a significant therapeutic target.[2]

  • DNA-Dependent Protein Kinase (DNA-PK): This kinase is a critical component of the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[3] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative compounds in relevant HTS assays. These values can serve as a benchmark for screening campaigns involving novel derivatives of this compound.

Table 1: Inhibitory Activity of Reference Compounds against CDK8/19

CompoundTargetAssay TypeIC50 (nM)Reference
Cdk8-IN-1CDK8Biochemical3[4]
CDK8/19-IN-1CDK8Biochemical0.46[4]
CDK19Biochemical0.99[4]
MSC2530818CDK8Cellular (pSTAT1)8[5]
BI-1347CDK8Cellular (pSTAT1)2[4]

Table 2: Inhibitory Activity of Reference Compounds against Src Kinase

InhibitorTarget KinaseIC50 (nM)Assay ConditionsReference
Dasatinibc-Src0.81 mM ATP, Recombinant human c-Src[2]
Saracatinib (AZD0530)c-Src2.710 µM ATP[2]
Bosutinib (SKI-606)c-Src1.2Autophosphorylation assay[2]

Table 3: Anti-proliferative Activity of a DNA-PK Inhibitor Candidate

CompoundCell LineCancer TypeIC50 (µM)Reference
V008-1080VariousCancer74.84[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from this compound and the general workflows for the described HTS assays.

G cluster_wnt Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation (OFF) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates Nucleus Nucleus BetaCatenin->Nucleus translocates (ON) TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates CDK8 CDK8 CDK8->TCF_LEF enhances activity

Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of CDK8.

G cluster_biochemical Biochemical HTS Assay Workflow Start Start CompoundPlating Compound Plating (384-well plate) Start->CompoundPlating ReagentAddition Addition of Kinase, Substrate, and ATP CompoundPlating->ReagentAddition Incubation Incubation ReagentAddition->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection DataAnalysis Data Analysis (IC50 determination) Detection->DataAnalysis End End DataAnalysis->End

Caption: General workflow for a biochemical high-throughput screening assay.

G cluster_cellbased Cell-Based HTS Assay Workflow Start Start CellSeeding Cell Seeding (e.g., Reporter Cell Line) Start->CellSeeding CompoundTreatment Compound Treatment CellSeeding->CompoundTreatment Stimulation Pathway Stimulation (if required) CompoundTreatment->Stimulation Incubation Incubation Stimulation->Incubation Lysis_Detection Cell Lysis & Signal Detection (e.g., Luciferase) Incubation->Lysis_Detection DataAnalysis Data Analysis (IC50/EC50 determination) Lysis_Detection->DataAnalysis End End DataAnalysis->End

Caption: General workflow for a cell-based high-throughput screening assay.

Experimental Protocols

Protocol 1: Biochemical HTS Assay for CDK8 Inhibitors (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the activity of CDK8 by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CDK8/Cyclin C complex

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Acoustic liquid handler or multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 25-50 nL) of the compounds into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Preparation: Dilute the CDK8/Cyclin C enzyme to a 2X working concentration in Kinase Assay Buffer.

  • Substrate/ATP Mix Preparation: Prepare a 2X mixture of the kinase substrate and ATP in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X CDK8/Cyclin C solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix.

  • Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based HTS Assay for Wnt/β-catenin Pathway Inhibitors (Luciferase Reporter Assay)

This protocol utilizes a cell line engineered to express a luciferase reporter gene under the control of a β-catenin-responsive promoter (TCF/LEF promoter).

Materials:

  • HEK293T cell line stably transfected with a TCF/LEF-luciferase reporter construct (HEK293T-Luc).

  • Assay medium (e.g., DMEM with 10% FBS)

  • Wnt pathway agonist (e.g., Wnt3a conditioned media or CHIR99021)

  • White, opaque 384-well plates

  • Automated liquid handler

  • Luciferase detection reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Resuspend HEK293T-Luc cells in assay medium to a concentration of 2.5 x 10^5 cells/mL. Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).[6]

  • Compound Addition: Add test compounds at various concentrations to the wells.

  • Pathway Activation: Add 20 µL of the Wnt agonist solution to all wells except for the baseline control wells.[6]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.[6]

  • Luminescence Measurement:

    • Equilibrate the assay plates and luciferase detection reagent to room temperature.

    • Add 20 µL of the luciferase detection reagent to each well.[6]

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration and determine the IC50 value.

Protocol 3: In Vitro Biochemical HTS Assay for Src Kinase Inhibitors

This protocol describes a method to quantify the inhibitory effect of compounds on Src kinase activity using a phosphorylation-dependent antibody for detection.

Materials:

  • Recombinant active Src kinase

  • Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[2]

  • Phosphotyrosine-specific antibody conjugated to a detectable label (e.g., HRP or fluorescent probe)

  • 96-well plates

  • Stop Solution (100 mM EDTA)

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the following in order: Assay Buffer, diluted test compounds, and Src substrate peptide.

  • Enzyme Addition: Add diluted Src kinase to each well to a final volume of 40 µL.

  • Reaction Initiation: Start the reaction by adding 10 µL of ATP solution (final concentration typically 10 µM).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution.

  • Detection:

    • Transfer the reaction mixture to an ELISA plate pre-coated with an antibody that captures the substrate peptide.

    • Wash the plate and add the labeled phosphotyrosine-specific antibody.

    • Incubate to allow binding.

    • Wash the plate to remove unbound antibody.

    • Add the appropriate detection reagent (e.g., TMB for HRP-conjugated antibody) and measure the signal (absorbance or fluorescence).

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

References

Application Notes and Protocols: 2,6-Dichloro-5-fluoropyridin-3-amine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,6-dichloro-5-fluoropyridin-3-amine as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds, particularly fused pyrimidine derivatives with kinase inhibitory activity.

Introduction

This compound is a highly functionalized pyridine derivative that serves as a key intermediate in the synthesis of a variety of heterocyclic systems. The presence of two reactive chlorine atoms, a fluorine atom, and an amino group on the pyridine ring allows for diverse chemical transformations, making it an attractive starting material for the construction of complex molecules. Its application is particularly notable in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their wide range of biological activities, including potent inhibition of various protein kinases implicated in cancer and other diseases.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A primary application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry. These compounds have shown significant potential as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[1][2][3]

A common synthetic strategy involves the cyclocondensation of this compound with a suitable three-carbon synthon. One such approach is the reaction with guanidine to form the diaminopyrido[2,3-d]pyrimidine core. This scaffold can then be further functionalized to generate a library of potential kinase inhibitors.

General Synthetic Workflow

The synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors from this compound can be conceptualized in the following workflow:

G A This compound B Cyclocondensation (e.g., with Guanidine) A->B C Pyrido[2,3-d]pyrimidine Core B->C D Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) C->D E Library of Kinase Inhibitors D->E F Biological Evaluation (Kinase Assays, Cell-based Assays) E->F

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-5-fluoro-2,4-diaminopyrido[2,3-d]pyrimidine

This protocol describes the synthesis of a key pyrido[2,3-d]pyrimidine intermediate from this compound.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium methoxide

  • Methanol

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of sodium methoxide (2.2 equivalents) in methanol at room temperature, add guanidine hydrochloride (2.0 equivalents). Stir the mixture for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-chloro-5-fluoro-2,4-diaminopyrido[2,3-d]pyrimidine.

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
This compoundGuanidine HCl, NaOMeMethanol6-8 hReflux65-75%

Biological Activity of Synthesized Pyrido[2,3-d]pyrimidines

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated significant activity against several key kinases involved in cancer progression. The following table summarizes the inhibitory activity of representative compounds from this class against various kinases.

Table 1: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
PD180970Bcr-Abl2.5[1]
Compound 65CDK6115.38[1]
Compound B1EGFRL858R/T790M13[4]
Compound 5aPDGFRβ- (Inhibition at 50 & 100 µM)[2]
Compound 5aEGFR- (Inhibition at 50 & 100 µM)[2]
Compound 5aCDK4/cyclin D1- (Inhibition at 50 & 100 µM)[2]
Compound 4PIM-111.4[3]
Compound 10PIM-117.2[3]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways

The synthesized pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.[5] Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis.[6] Pyrido[2,3-d]pyrimidines have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M CDK4_6 CDK4/6-Cyclin D CDK4_6->G1 CDK2 CDK2-Cyclin E/A CDK2->S CDK1 CDK1-Cyclin B CDK1->M Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CDK4_6 Inhibitor->CDK2 G cluster_upstream Upstream Signals cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription Apoptosis_Inhibition Inhibition of Apoptosis (e.g., phosphorylation of Bad) PIM1->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression (e.g., phosphorylation of p21) PIM1->Cell_Cycle_Progression Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival Cell_Cycle_Progression->Cell_Survival Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1

References

Application Notes and Protocols for Functionalizing 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the primary amine group of 2,6-dichloro-5-fluoropyridin-3-amine, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The electron-withdrawing nature of the halogenated pyridine ring influences the reactivity of the amine group, making tailored protocols essential for successful modification. This document outlines procedures for N-acylation, N-alkylation, and diazotization reactions.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapeutics.[1] Functionalization of the 3-amino group allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The protocols herein describe common transformations to expand the synthetic utility of this versatile intermediate.

Data Presentation: Summary of Typical Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the functionalization of this compound. Please note that these are representative examples, and optimization may be necessary for specific substrates and scales.

Reaction TypeReagent/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
N-Acylation Acetyl chloride, Et3NDichloromethane (DCM)0 to rt2 - 485 - 95
Benzoyl chloride, PyridineDichloromethane (DCM)0 to rt3 - 680 - 90
N-Alkylation Methyl iodide, K2CO3Acetonitrile (ACN)50 - 6012 - 1860 - 75
Diazotization NaNO2, HBF4Water/THF-5 to 01 - 270 - 85 (for diazonium salt formation)

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride.

Materials:

  • This compound

  • Acetyl chloride or Benzoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) or pyridine (1.2 eq) dropwise with stirring.

  • Acyl Chloride Addition: Slowly add the acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the time indicated in the data table, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure N-acylated product.

Protocol 2: N-Alkylation of this compound

This protocol details the alkylation of the amine group using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Reagent Addition: Add the alkyl halide (1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to the temperature specified in the data table and maintain under reflux with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Diazotization of this compound

This protocol describes the conversion of the primary amine to a diazonium salt, which can then be used in subsequent reactions (e.g., Sandmeyer reaction).

Materials:

  • This compound

  • Sodium nitrite (NaNO2)

  • Tetrafluoroboric acid (HBF4, 48% in water)

  • Water

  • Tetrahydrofuran (THF)

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice/salt bath

Procedure:

  • Acidic Solution: In a beaker, suspend this compound (1.0 eq) in a mixture of water and THF. Cool the suspension to -5 °C using an ice/salt bath.

  • Acid Addition: Slowly add tetrafluoroboric acid (3.0 eq) to the cooled suspension with stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0 °C.

  • Reaction: Stir the reaction mixture at -5 to 0 °C for the time indicated in the data table. The formation of the diazonium salt can be monitored by the disappearance of the starting amine.

  • Further Use: The resulting diazonium salt solution should be used immediately in the next synthetic step without isolation.

Visualizations

experimental_workflow cluster_acylation N-Acylation Protocol cluster_alkylation N-Alkylation Protocol cluster_diazotization Diazotization Protocol A1 Dissolve Amine in DCM A2 Add Base (Et3N or Pyridine) A1->A2 A3 Add Acyl Chloride at 0°C A2->A3 A4 React at RT A3->A4 A5 Work-up & Purify A4->A5 end_acyl N-Acyl Product A5->end_acyl B1 Suspend Amine & Base in ACN B2 Add Alkyl Halide B1->B2 B3 Heat to Reflux B2->B3 B4 Work-up & Purify B3->B4 end_alkyl N-Alkyl Product B4->end_alkyl C1 Suspend Amine in Water/THF C2 Add HBF4 at -5°C C1->C2 C3 Add NaNO2 Solution C2->C3 C4 Use Immediately C3->C4 end_diazonium Diazonium Salt C4->end_diazonium start This compound start->A1 start->B1 start->C1

Caption: Experimental workflows for functionalizing this compound.

logical_relationship cluster_functionalization Functionalization of the Amine Group cluster_products Resulting Scaffolds for Drug Discovery Start This compound (Starting Material) Acylation N-Acylation (Amide Formation) Start->Acylation Alkylation N-Alkylation (Secondary/Tertiary Amine) Start->Alkylation Diazotization Diazotization (Diazonium Salt Formation) Start->Diazotization Amide N-Acyl Pyridine Derivative Acylation->Amide SubstitutedAmine N-Alkyl Pyridine Derivative Alkylation->SubstitutedAmine FurtherFunctionalization Intermediate for Further C-N, C-O, C-X Bond Formation Diazotization->FurtherFunctionalization

Caption: Logical relationships in the functionalization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dichloro-5-fluoropyridin-3-amine for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Overall Yield

Low yields can stem from various factors throughout the synthetic process. A systematic approach to identify the root cause is crucial.

  • Possible Cause: Suboptimal reaction conditions in one or more steps.

  • Troubleshooting Steps:

    • Review Critical Parameters: For each step of your synthesis route, meticulously check and optimize reaction temperature, time, and reagent stoichiometry.

    • Ensure Anhydrous Conditions: For moisture-sensitive reactions, such as Pd-catalyzed cross-coupling, ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]

    • Catalyst Loading: In catalytic reactions, the amount of catalyst can significantly impact yield. Experiment with varying the catalyst loading (e.g., 0.05–0.1 equivalents for Pd-catalyzed reactions) to find the optimal concentration.[1]

    • pH Control: For reactions like Hofmann degradation, precise pH control is critical for maximizing yield.[1]

Issue 2: Formation of Impurities, Particularly Over-chlorinated Byproducts

A common challenge is the formation of undesired side products, which complicates purification and reduces the yield of the target compound.

  • Possible Cause: In syntheses involving chlorination of dihydroxy-pyridines using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), the formation of trichlorinated byproducts such as 2,4,6-trichloro-3-cyano-5-fluoropyridine can occur.[2][3]

  • Troubleshooting Steps:

    • Modify Chlorinating Agent/Conditions: Investigate alternative chlorinating agents or milder reaction conditions to improve the selectivity of the chlorination step.

    • Purification Strategy: Develop a robust purification protocol to effectively remove the trichlorinated impurity. This may involve techniques like column chromatography with a carefully selected eluent system or recrystallization.

    • Analytical Monitoring: Utilize analytical techniques like HPLC and GC-MS to monitor the reaction progress and identify the formation of byproducts at an early stage.

Issue 3: Difficulty in Product Isolation and Purification

Mechanical losses and inefficient purification can significantly lower the final yield.

  • Possible Cause: Incomplete precipitation, product solubility in the wash solvents, or co-elution of impurities during chromatography.

  • Troubleshooting Steps:

    • Optimize Precipitation/Crystallization: Adjust the pH and temperature during product precipitation to maximize recovery.[2][3] Experiment with different solvent systems for recrystallization to enhance purity and yield.

    • Solvent Selection for Washing: Use minimal volumes of cold solvent to wash the isolated product, thereby reducing solubility losses.

    • Chromatography Optimization: Screen different stationary and mobile phases for column chromatography to achieve better separation of the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several synthetic routes have been reported, with the choice often depending on the available starting materials and scalability requirements. Key methods include:

  • Reduction of a nitrile precursor: This involves the synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine from 2,6-dihydroxy-3-cyano-5-fluoropyridine, followed by reduction of the nitrile group.[1]

  • Hofmann degradation: This route utilizes 2,6-dichloro-5-fluoronicotinamide as a starting material, which is treated with bromine and sodium hydroxide. This method can offer high yields but demands strict control over reaction conditions.[1]

  • Palladium-catalyzed cross-coupling: This approach involves the reaction of 2,6-dichloro-3-fluoropyridine with an appropriate amine source in the presence of a palladium catalyst and a base.[1]

Q2: I am observing a significant amount of a trichlorinated byproduct in my reaction. How can I minimize its formation?

A2: The formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine is a known issue when using POCl₃ and PCl₅ for the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine.[2][3] To mitigate this, consider the following:

  • Carefully control the reaction temperature and the stoichiometry of the chlorinating agents.

  • Explore alternative, milder chlorinating agents that may offer higher selectivity.

  • Introduce a purification step specifically designed to remove this byproduct after the chlorination step.

Q3: What are the key parameters to control for a successful Pd-catalyzed amination to synthesize this compound?

A3: For a successful Pd-catalyzed cross-coupling reaction, the following parameters are critical:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is carried out under an inert atmosphere.[1]

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., Xantphos) is crucial for catalytic activity.[1]

  • Base: A suitable base, such as t-BuONa, is required to facilitate the catalytic cycle.[1]

  • Temperature and Reaction Time: The reaction is typically performed at elevated temperatures (e.g., refluxing toluene) for a duration of 12-24 hours.[1]

Data Presentation

Table 1: Comparison of Key Synthetic Routes

Synthetic RouteKey ReagentsReported YieldKey ConsiderationsReference
Nitrile ReductionPOCl₃/PCl₅, LiAlH₄ or catalytic hydrogenationNot explicitly reported for the final amine, but the precursor synthesis has a 40-45% yield with byproduct formation.Formation of trichlorinated byproducts; requires handling of hazardous reagents.[1][2][3]
Hofmann DegradationBromine, aqueous NaOH~87% (analogous synthesis)Requires precise control of pH and temperature.[1]
Pd-catalyzed Cross-CouplingPd(OAc)₂, Xantphos, t-BuONaUp to 74%Requires strict anhydrous conditions; catalyst cost can be a factor.[1]

Experimental Protocols

Protocol 1: Synthesis via Pd-catalyzed Cross-Coupling[1]

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon), add 2,6-dichloro-3-fluoropyridine (1.0 eq), the amine source (1.2 eq), Pd(OAc)₂ (0.05-0.1 eq), Xantphos (0.05-0.1 eq), and t-BuONa (1.5 eq).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Troubleshooting_Workflow General Troubleshooting Workflow for Low Yield A Low Yield of this compound B Analyze Crude Reaction Mixture (HPLC, GC-MS) A->B C Identify Main Issue B->C D Incomplete Conversion C->D Low product peak, high starting material E High Byproduct Formation C->E Significant impurity peaks F Poor Isolation/Purification C->F Good conversion, low final weight G Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry D->G H Investigate Side Reactions: - Modify Reagents - Adjust Conditions (e.g., Temp, pH) E->H I Refine Work-up & Purification: - Optimize Precipitation/Recrystallization - Improve Chromatography F->I J Re-evaluate Yield G->J H->J I->J

Caption: Troubleshooting workflow for low yield.

Synthesis_Route_Selection Decision Logic for Synthetic Route Selection A Starting Material Availability B 2,6-dihydroxy-3-cyano-5-fluoropyridine A->B C 2,6-dichloro-5-fluoronicotinamide A->C D 2,6-dichloro-3-fluoropyridine A->D E Nitrile Reduction Pathway B->E F Hofmann Degradation C->F G Pd-catalyzed Cross-Coupling D->G H Considerations: - Byproduct formation - Hazardous reagents E->H I Considerations: - High potential yield - Strict pH/temp control F->I J Considerations: - Good yield - Anhydrous conditions - Catalyst cost G->J

Caption: Synthetic route selection logic.

References

Overcoming poor solubility of 2,6-Dichloro-5-fluoropyridin-3-amine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2,6-Dichloro-5-fluoropyridin-3-amine in chemical reactions.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during experiments involving this compound, with a focus on solubility-related problems.

Q1: My this compound is not dissolving in the reaction solvent. What should I do?

A1: Poor solubility is a known characteristic of this compound. Here is a systematic approach to address this issue:

  • Solvent Selection: The compound is sparingly soluble in water but shows good solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), as well as chlorinated solvents like Dichloromethane (CH2Cl2).[1] For palladium-catalyzed cross-coupling reactions, toluene is a commonly used solvent.[1]

  • Heating: Gently warming the solvent can significantly increase the solubility of the compound. It is advisable to conduct a small-scale test to determine the optimal temperature, ensuring it does not lead to degradation of the starting material or reagents.

  • Co-solvents: Employing a co-solvent system can enhance solubility. For instance, in Suzuki coupling reactions, a mixture of an organic solvent like dioxane with water is often used to dissolve both the organic substrate and the inorganic base.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.

Q2: I am observing very slow or incomplete reaction conversion. Could this be related to solubility?

A2: Yes, poor solubility of a starting material is a common reason for slow or incomplete reactions. When the reactant is not fully dissolved, the reaction effectively occurs only at the surface of the solid particles, leading to a significantly reduced reaction rate. To mitigate this, ensure your reaction mixture is a homogeneous solution. If the compound precipitates out upon addition of another reagent, consider the troubleshooting steps outlined in Q1. For biphasic reactions, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

Q3: Are there alternative forms of this compound with better solubility?

A3: Yes, the hydrochloride salt of this compound is known to have enhanced stability and improved solubility, particularly in more polar solvents.[1] Depending on your reaction conditions, especially if they are compatible with an acidic salt, using the hydrochloride form could be a viable strategy to overcome solubility issues.

Q4: For a Suzuki coupling reaction, what is a good starting point for a solvent system to dissolve this compound?

A4: A common solvent system for Suzuki coupling reactions involving poorly soluble aryl halides is a mixture of an organic solvent and water. A good starting point would be a 4:1 to 5:1 ratio of dioxane/water or toluene/water. The water helps to dissolve the inorganic base (e.g., K2CO3, K3PO4), while the organic solvent dissolves the aryl halide and the boronic acid. Heating the reaction mixture to 80-100 °C is also common and will aid in solubility.

Q5: How does the choice of solvent affect nucleophilic aromatic substitution (SNAr) reactions with this compound?

A5: In SNAr reactions, polar aprotic solvents like DMF or DMSO are generally preferred. These solvents are effective at solvating the charged intermediate (Meisenheimer complex) formed during the reaction, which helps to stabilize it and accelerate the reaction rate. Since this compound is soluble in these solvents, they are an excellent choice for SNAr reactions.

Solubility Data

SolventTypeEstimated Solubility at 25°CNotes
WaterPolar ProticVery LowSparingly soluble.[1]
TolueneNon-polarLow to ModerateOften used in Pd-catalyzed coupling reactions, requires heating.[1]
Dichloromethane (CH2Cl2)ChlorinatedModerate to HighGood solubility is expected.[1]
N,N-Dimethylformamide (DMF)Polar AproticHighGenerally a good solvent for this class of compounds.[1]
Dimethyl sulfoxide (DMSO)Polar AproticHighExcellent solvent for many poorly soluble organic compounds.[1]
EthanolPolar ProticLow to ModerateSolubility is expected to be limited but may increase with heating.
Diethyl EtherNon-polarLowLikely to have poor solubility.
HexaneNon-polarVery LowNot a suitable solvent.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, toluene, DMF, DMSO, ethanol, hexane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously shake or vortex the mixture for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • If the compound is insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note if the compound precipitates upon cooling.

  • Record your observations for each solvent.

Protocol 2: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction with Poorly Soluble this compound

Objective: To provide a starting point for optimizing a Suzuki or similar cross-coupling reaction where the solubility of the starting material is a concern.

Materials:

  • This compound

  • Arylboronic acid (or other coupling partner)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, K3PO4, Cs2CO3)

  • Solvent system (e.g., Dioxane/Water 4:1)

  • Schlenk flask or reaction vial with a stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (1-5 mol%) under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination start Start add_solid Add ~10 mg of solid to a vial start->add_solid add_solvent Add 1 mL of solvent add_solid->add_solvent mix Vortex/shake for 60s add_solvent->mix observe Observe at room temp mix->observe soluble Soluble observe->soluble Yes insoluble Insoluble/Partially Soluble observe->insoluble No end End soluble->end heat Gently heat the mixture insoluble->heat observe_hot Observe while hot heat->observe_hot soluble_hot Soluble when hot observe_hot->soluble_hot Yes insoluble_hot Insoluble when hot observe_hot->insoluble_hot No cool Cool to room temperature soluble_hot->cool insoluble_hot->end observe_cool Observe upon cooling cool->observe_cool precipitates Precipitate forms observe_cool->precipitates remains_soluble Remains in solution observe_cool->remains_soluble precipitates->end remains_soluble->end

Caption: Workflow for determining the qualitative solubility of a compound.

References

Technical Support Center: Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,6-dichloro-5-fluoropyridin-3-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: this compound is a key intermediate in pharmaceutical and agrochemical development.[1] Common synthetic strategies include multi-step processes starting from simpler precursors, followed by chlorination and amination or reduction steps. One documented route involves the conversion of 2,6-dihydroxy-3-cyano-5-fluoropyridine to 2,6-dichloro-3-cyano-5-fluoropyridine, which can then be further processed to the desired amine.[2][3] Another approach is the palladium-catalyzed cross-coupling of 2,6-dichloro-3-fluoropyridine with aniline derivatives.[1]

Q2: I am observing a lower than expected yield in the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine. What could be the cause?

A2: A significant side reaction during the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is the formation of the byproduct 2,4,6-trichloro-3-cyano-5-fluoropyridine.[2][3] This over-chlorination reduces the yield of the desired 2,6-dichloro-3-cyano-5-fluoropyridine and complicates the purification process. The overall yield for this conversion and subsequent hydrolysis to the nicotinic acid has been reported to be as low as 40-45% due to this issue.[2][3]

Q3: How can I minimize the formation of the 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct?

A3: To suppress the formation of the trichlorinated byproduct, process optimization is key. One patented method suggests the use of a lithium reagent, such as lithium phosphate, in the reaction with phosphorus oxychloride. This modification has been shown to improve the yield and purity of the desired 2,6-dichloro product. The reaction is typically carried out in a sealed system, like an autoclave, at elevated temperatures (around 170°C).[2]

Q4: My final product is contaminated with an impurity of the same mass. What is the likely identity of this impurity and how can I avoid it?

A4: In syntheses involving the amination of polychlorofluoropyridines, the formation of positional isomers is a common issue. For instance, in the synthesis of the related compound 4-amino-3,5-dichloro-2,6-difluoropyridine from 3,5-dichloro-2,4,6-trifluoropyridine, the isomeric byproduct 2-amino-3,5-dichloro-4,6-difluoropyridine can form.[4] This occurs due to the nucleophilic attack of ammonia at an alternative carbon position. Strict temperature control is crucial, as lower temperatures (e.g., 0-5°C) often favor the formation of the thermodynamically more stable desired isomer.[4]

Q5: What are the recommended purification methods for this compound derivatives?

A5: Purification of the final product and intermediates often requires techniques to separate the desired compound from byproducts and unreacted starting materials. Common methods include:

  • Recrystallization: Solvents such as ethyl acetate, ethanol, methylene chloride, and normal hexane can be effective for purifying dichloropyridine derivatives.[5]

  • Silica Gel Column Chromatography: This is a standard method for separating compounds with different polarities, such as the desired product from isomeric byproducts.[5]

  • Vacuum Distillation: For volatile intermediates like 2,6-dichloro-5-fluoronicotinoyl chloride, short-path vacuum distillation can be an effective purification step.[2][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield in Chlorination Step Formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct.[2][3]- Add a lithium reagent (e.g., lithium phosphate) to the reaction mixture with POCl₃.[2]- Optimize reaction temperature and time. Heating at approximately 170°C for around 20 hours in a sealed autoclave has been reported to be effective.[2]
Presence of Isomeric Impurities Nucleophilic attack at an alternative position on the pyridine ring.[4]- Maintain strict temperature control during the amination step, ideally between 0-5°C.[4]- Control the rate of addition of the aminating agent to avoid localized overheating.[4]- Analyze the crude product by GC-MS or LC-MS to identify and quantify isomeric byproducts.[4]
Incomplete Reaction Insufficient reaction time, temperature, or catalyst loading.- Monitor the reaction progress using TLC, GC, or LC-MS.- If using a catalyzed reaction (e.g., Pd-catalyzed amination), ensure anhydrous conditions and consider optimizing catalyst loading (e.g., 0.05–0.1 equiv Pd).[1]
Difficult Product Isolation Contamination with inorganic salts or hydrolysis of intermediates.- After quenching the reaction, ensure thorough washing to remove inorganic salts.- For moisture-sensitive intermediates like acid chlorides, perform workup under anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-3-cyano-5-fluoropyridine (Improved Method)

This protocol is adapted from a patented process designed to minimize trichlorinated byproduct formation.[2]

  • Reaction Setup: In a sealed autoclave, combine 2,6-dihydroxy-3-cyano-5-fluoropyridine, excess phosphorus oxychloride (POCl₃), and a lithium reagent (e.g., lithium phosphate, 1 to 8 molar equivalents).

  • Heating: Heat the sealed reaction vessel to approximately 170°C.

  • Reaction Time: Maintain the temperature for about 20 hours.

  • Workup: After cooling, cautiously dilute the reaction mixture with a non-reactive solvent like dichloromethane.

  • Filtration: Filter the mixture to remove the precipitated inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting 2,6-dichloro-3-cyano-5-fluoropyridine by distillation or another suitable method.

Protocol 2: Pd-Catalyzed Amination

This is a general protocol for the synthesis of N-aryl derivatives from 2,6-dichloro-3-fluoropyridine.[1]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dichloro-3-fluoropyridine (1.0 eq), the desired aniline derivative (1.2 eq), Pd(OAc)₂ (0.05-0.1 eq), Xantphos (0.05-0.1 eq), and sodium tert-butoxide (t-BuONa) as the base.

  • Solvent: Add anhydrous toluene.

  • Reaction: Heat the mixture to reflux.

  • Reaction Time: Monitor the reaction for 12-24 hours.

  • Workup: After cooling, quench the reaction, extract the product with a suitable organic solvent, and wash with brine.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.

Visualized Reaction Pathways

Side_Reaction_in_Chlorination Start 2,6-Dihydroxy-3-cyano- 5-fluoropyridine Reagents POCl₃ / PCl₅ Start->Reagents Standard Conditions Improved_Reagents POCl₃ / Lithium Reagent (e.g., Lithium Phosphate) Start->Improved_Reagents Improved Conditions Desired_Product 2,6-Dichloro-3-cyano- 5-fluoropyridine Reagents->Desired_Product Desired Reaction Side_Product 2,4,6-Trichloro-3-cyano- 5-fluoropyridine (Byproduct) Reagents->Side_Product Side Reaction (Over-chlorination) Improved_Reagents->Desired_Product Minimized Side Reaction

Caption: Chlorination pathway and formation of a key trichlorinated byproduct.

Amination_Side_Reaction Start 3,5-Dichloro-2,4,6- trifluoropyridine Reagent Ammonia (NH₃) Start->Reagent Desired_Product 4-Amino-3,5-dichloro- 2,6-difluoropyridine (Desired Isomer) Reagent->Desired_Product Attack at C4 (Favored at low temp, e.g., 0-5°C) Side_Product 2-Amino-3,5-dichloro- 4,6-difluoropyridine (Isomeric Byproduct) Reagent->Side_Product Attack at C2 (More likely at higher temp)

Caption: Formation of isomeric byproducts during amination of a pyridine ring.

References

Technical Support Center: Purification of 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,6-dichloro-5-fluoropyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the synthesis of structurally related compounds, potential impurities may include:

  • Over-chlorinated species: Such as 2,4,6-trichloro-5-fluoropyridin-3-amine, which can arise from non-selective chlorination steps in some synthetic routes.[1]

  • Isomeric byproducts: Depending on the amination strategy, isomers where the amine group is at a different position on the pyridine ring could be formed.[2]

  • Unreacted starting materials: Incomplete reactions can lead to the presence of precursors in the final product.

  • Reagents and byproducts from previous steps: For example, if the synthesis involves a cyano-intermediate, residual cyanide-containing compounds could be present if the reduction step is incomplete.[3]

Q2: My purified this compound product is discolored. What could be the cause?

A2: Discoloration, often appearing as a yellow or brown tint, can indicate the presence of impurities or product degradation. The amine group in this compound can be susceptible to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (e.g., -20°C) is recommended to prevent degradation.[3] The presence of trace acidic or basic impurities can also catalyze degradation.

Q3: I am observing poor solubility of my crude product before purification. What are suitable solvents for this compound?

A3: this compound is sparingly soluble in water but has good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (CH₂Cl₂).[3] For purification purposes like column chromatography, a balance of solubility and interaction with the stationary phase is crucial. A solvent system where the compound is sufficiently soluble but also adsorbs to the silica gel is ideal.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and non-volatile impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities and can be coupled with a mass spectrometer (GC-MS) for impurity identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A highly accurate method for determining the absolute purity of the compound without the need for a specific reference standard.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and guiding the optimization of column chromatography conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Purity After Recrystallization The chosen solvent system is not optimal for selectively crystallizing the desired product.Screen a variety of solvents with different polarities. For aminopyridines, common recrystallization solvents include ethyl acetate, ethanol, dichloromethane, and hexane, or mixtures thereof.[4] Start with a small amount of the crude product to test different solvent systems.
The cooling rate during crystallization is too fast, leading to the trapping of impurities.Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
The crude product is highly impure, and a single recrystallization is insufficient.Consider a preliminary purification step, such as an acid-base wash or a quick filtration through a silica plug, before recrystallization.
Product Tailing During Column Chromatography The basic amine group of the product is interacting strongly with the acidic silanol groups on the silica gel surface.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent to neutralize the acidic sites on the silica gel.
The chosen eluent system is too polar, causing the product to move too quickly down the column without proper separation.Start with a less polar eluent and gradually increase the polarity (gradient elution) to achieve better separation. Use TLC to determine the optimal starting solvent composition.
Co-elution of Impurities During Column Chromatography The impurity has a very similar polarity to the desired product.Optimize the eluent system by trying different solvent mixtures. For example, if using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.
The column is overloaded with the crude product.Use an appropriate amount of crude product for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Product Degradation on Silica Gel The acidic nature of silica gel can cause the degradation of acid-sensitive compounds.Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column, or use a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically on a small scale first.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent (e.g., ethyl acetate, ethanol, or a mixture).

  • Dissolution: In a larger flask, add the chosen solvent to the crude this compound and heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using column chromatography.

  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product. To prevent tailing, consider adding 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial, less polar eluent.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of the product in each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Analytical Methods for Purity Assessment

Analytical Method Principle Typical Application Purity Range (%)
HPLC-UV Separation based on partitioning between a mobile liquid phase and a stationary phase.Routine purity testing, analysis of non-volatile impurities.95.0 - 99.9
GC-FID Separation based on volatility and interaction with a stationary phase.Analysis of volatile impurities and residual solvents.95.0 - 99.9
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a reference standard.> 99.0

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography tlc TLC crude_product->tlc Reaction Monitoring pure_product Pure Product recrystallization->pure_product column_chromatography->tlc Fraction Analysis column_chromatography->pure_product hplc HPLC gc GC qnmr qNMR pure_product->hplc pure_product->gc pure_product->qnmr

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product purification_method Purification Method? start->purification_method recrystallization Recrystallization purification_method->recrystallization Recrystallization column Column Chromatography purification_method->column Column recrystallization_issue Low Purity? recrystallization->recrystallization_issue column_issue Tailing or Co-elution? column->column_issue optimize_solvent Optimize Solvent System recrystallization_issue->optimize_solvent Yes slow_cooling Ensure Slow Cooling recrystallization_issue->slow_cooling pre_purify Consider Pre-purification recrystallization_issue->pre_purify pure_product Pure Product recrystallization_issue->pure_product No add_base Add Basic Modifier to Eluent column_issue->add_base Yes optimize_eluent Optimize Eluent Gradient column_issue->optimize_eluent check_loading Check Column Loading column_issue->check_loading column_issue->pure_product No optimize_solvent->pure_product slow_cooling->pure_product pre_purify->pure_product add_base->pure_product optimize_eluent->pure_product check_loading->pure_product

Caption: Troubleshooting decision tree for the purification of this compound.

References

Optimizing reaction conditions for 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 2,6-Dichloro-5-fluoropyridin-3-amine. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during its use in synthesis, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Synthesis & General Handling

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a multi-step process. One common method involves the condensation of ethyl formate and cyanoacetamide, followed by chlorination and reduction of the nitrile to an amine. Another approach is through Pd-catalyzed amination reactions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound under an inert atmosphere at room temperature. The hydrochloride salt is also available and may offer enhanced stability and solubility for certain applications.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common building block in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Due to the presence of two chloro-substituents and the electron-deficient nature of the pyridine ring, researchers may encounter challenges.

Q3: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the yield?

A3: Low yields in Suzuki-Miyaura couplings with chlorinated pyridines are often due to the high bond strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle challenging. Here are some troubleshooting steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. Consider using more active catalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition to the C-Cl bond.

  • Base Optimization: The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal to dissolve both the organic substrate and the inorganic base.

  • Temperature: Higher reaction temperatures (80-120 °C) may be necessary to overcome the activation energy of the C-Cl bond cleavage. Microwave irradiation can also be beneficial in reducing reaction times and improving yields.

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) as the active Pd(0) catalyst is sensitive to oxygen.

Q4: I am attempting a Buchwald-Hartwig amination with this compound and an aniline, but the reaction is sluggish and gives a complex mixture of products. What can I do?

A4: Buchwald-Hartwig aminations with electron-deficient and sterically hindered substrates can be challenging. Here are some recommendations:

  • Ligand Choice: The ligand plays a crucial role in the outcome of the reaction. For challenging couplings, consider using bulky biarylphosphine ligands such as XPhos or RuPhos.

  • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly used. However, for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ in combination with a suitable ligand might be necessary.

  • Side Reactions: Be aware of potential side reactions such as hydrodehalogenation (reduction of the C-Cl bond). The choice of ligand and careful control of reaction conditions can help minimize these.

  • Regioselectivity: With two chloro-substituents, regioselectivity can be a concern. The electronic environment of the pyridine ring generally favors substitution at the 2- and 6-positions. The presence of the amino and fluoro groups will influence the reactivity of the two chlorine atoms. Careful analysis of the product mixture (e.g., by NMR or LC-MS) is essential.

Q5: What are some common impurities or byproducts I should look out for in reactions involving this compound?

A5: In cross-coupling reactions, common byproducts include:

  • Homocoupling products: Ar-Ar from the coupling partner or dimerization of the starting pyridine.

  • Protodehalogenation product: Where one or both chlorine atoms are replaced by hydrogen.

  • Isomeric products: In cases of incomplete regioselectivity.

During synthesis, impurities from starting materials or side reactions during the chlorination or reduction steps can be present. For example, trichlorinated pyridine species can be a byproduct of the chlorination step.

Purification

Q6: What are some general guidelines for the purification of products derived from this compound?

A6: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. For reaction monitoring, thin-layer chromatography (TLC) is a useful tool. For more challenging separations and for purity analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended. A typical starting point for method development could be a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or ammonium acetate) and an organic modifier like acetonitrile or methanol, run in a gradient elution mode.

Experimental Protocols

The following are representative experimental protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of challenging chloropyridines.

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol is a general procedure for the amination of aryl chlorides.

Materials:

  • This compound

  • Primary amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried reaction vessel.

  • Add this compound and the primary amine.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 100 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide illustrative data for cross-coupling reactions on analogous chlorinated heteroaromatic systems to guide optimization efforts. Note: Yields are highly substrate-dependent and these tables should be used as a reference.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Dichloropyridines with Phenylboronic Acid under Various Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O10024<10
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001875
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene1101282
4PdCl₂(dppf) (3)-K₂CO₃ (3)DMF/H₂O902445

Table 2: Illustrative Yields for Buchwald-Hartwig Amination of a Dichloropyridine with Aniline

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene1001665
2Pd₂(dba)₃ (1.5)XPhos (3.6)NaOt-Bu (1.4)Dioxane100892
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1102488
4PdCl₂(Amphos)₂ (3)-Cs₂CO₃ (1.5)t-BuOH801878

Mandatory Visualizations

Experimental Workflow for Reaction Optimization

experimental_workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_decision Optimization Loop cluster_end Completion start Define Reaction: Substrate, Reagent, Goal reagents Select Initial Conditions: Catalyst, Ligand, Base, Solvent start->reagents setup Reaction Setup: Inert Atmosphere, Degassed Solvents reagents->setup reaction Run Reaction: Monitor by TLC/LC-MS setup->reaction workup Workup & Isolation reaction->workup analysis Analyze Crude Product: Yield, Purity (NMR, LC-MS) workup->analysis check Target Yield/Purity Met? analysis->check check->reagents No - Adjust Conditions end Optimized Protocol check->end Yes src_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades RTK Receptor Tyrosine Kinase (RTK) Src_inactive Src (Inactive) RTK->Src_inactive Activation Signal Src_active Src (Active) (Phosphorylated) Src_inactive->Src_active RAS_RAF RAS/RAF/MEK/ERK Pathway Src_active->RAS_RAF Phosphorylation PI3K_AKT PI3K/AKT/mTOR Pathway Src_active->PI3K_AKT Phosphorylation Inhibitor This compound Derivative (Src Inhibitor) Inhibitor->Src_active Inhibition Cell_Response Cell Proliferation, Survival, Migration RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

References

How to prevent decomposition of 2,6-Dichloro-5-fluoropyridin-3-amine during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dichloro-5-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound during a reaction?

A1: The main decomposition pathways for this compound are dehalogenation, hydrolysis of the amine group, and unwanted side reactions under harsh conditions. Dehalogenation, particularly the removal of the chlorine atoms, can occur under reductive conditions, such as in the presence of palladium catalysts with a hydrogen source or strong reducing agents like zinc.[1][2] Hydrolysis of the 3-amino group to a hydroxyl group is a potential side reaction, especially under strong acidic or basic conditions, which can be indicated by discoloration or precipitate formation.[3]

Q2: How can I prevent the decomposition of this compound during storage?

A2: To ensure the stability of this compound during storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3] For long-term storage, maintaining a low temperature of -20°C is advised to minimize degradation.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield and Presence of Dehalogenated Byproducts

Symptoms:

  • GC-MS or LC-MS analysis of the crude reaction mixture shows the presence of monochloro- or de-chlorinated pyridine species.

  • The desired product is isolated in lower than expected yields.

Potential Causes:

  • Reductive Cleavage of C-Cl Bonds: The presence of a palladium catalyst, often used in cross-coupling reactions, along with a hydrogen source (e.g., H₂, formate salts, or certain solvents like isopropanol) can lead to hydrodechlorination.[3]

  • Reaction with Reducing Agents: Strong reducing agents, even if not intentionally added, can cause dehalogenation.

Troubleshooting Steps:

StepActionRationale
1 Inert Atmosphere Conduct the reaction under a strictly inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric components.
2 Choice of Solvent Use anhydrous, degassed solvents to minimize potential proton sources that can contribute to hydrodehalogenation.
3 Catalyst Selection If using a palladium catalyst, consider using ligands that promote the desired cross-coupling over reductive dehalogenation. Bulky electron-rich phosphine ligands can sometimes suppress this side reaction.
4 Avoid Strong Reductants Scrutinize all reagents to ensure no unintended reducing agents are present.
Issue 2: Formation of Hydroxylated Impurities

Symptoms:

  • Mass spectrometry data indicates the presence of a compound with a mass corresponding to the replacement of the amino group with a hydroxyl group.

  • Discoloration or precipitation in the reaction mixture.[3]

Potential Causes:

  • Harsh pH Conditions: Strong aqueous acidic or basic conditions can promote the hydrolysis of the amine functionality.[4]

  • Presence of Water: Even in non-aqueous solvents, trace amounts of water can lead to hydrolysis, especially at elevated temperatures.

Troubleshooting Steps:

StepActionRationale
1 pH Control If possible, maintain the reaction mixture at a neutral or near-neutral pH. If a base is required, consider using a non-nucleophilic organic base in an anhydrous solvent.
2 Anhydrous Conditions Use freshly dried solvents and reagents. Consider the use of molecular sieves to scavenge any residual water.
3 Temperature Management Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling Reactions

This protocol provides a general guideline for using this compound in a Suzuki or Buchwald-Hartwig cross-coupling reaction, with an emphasis on minimizing decomposition.

Materials:

  • This compound

  • Coupling partner (e.g., boronic acid or amine)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)[5]

  • Ligand (e.g., Xantphos, SPhos)[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa)[5]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)[3][5]

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound, the coupling partner, the palladium catalyst, and the ligand.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.

Key Stability Data:

ParameterConditionRecommended Action to Prevent Decomposition
Temperature > 100 °CUse the lowest possible temperature for the reaction to proceed efficiently. High temperatures can accelerate decomposition.[6]
pH Acidic or BasicMaintain near-neutral conditions if possible. If a base is necessary, use a non-nucleophilic organic base.[4]
Atmosphere AirAlways perform reactions under an inert atmosphere (N₂ or Ar).
Solvent Protic or WetUse anhydrous, aprotic solvents.[3]

Visual Guides

DecompositionPathways This compound This compound Dehalogenated Products Dehalogenated Products This compound->Dehalogenated Products Reductive Conditions (e.g., Pd/H₂, Zn) Hydroxylated Product Hydroxylated Product This compound->Hydroxylated Product Harsh pH (Acid/Base + H₂O) Desired Product Desired Product This compound->Desired Product Controlled Reaction Conditions

Caption: Primary decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Dry Glassware Dry Glassware Inert Atmosphere (N₂/Ar) Inert Atmosphere (N₂/Ar) Dry Glassware->Inert Atmosphere (N₂/Ar) Anhydrous/Degassed Solvents Anhydrous/Degassed Solvents Inert Atmosphere (N₂/Ar)->Anhydrous/Degassed Solvents Add Reagents Add Reagents Anhydrous/Degassed Solvents->Add Reagents Control Temperature Control Temperature Add Reagents->Control Temperature Monitor Progress (TLC/LCMS) Monitor Progress (TLC/LCMS) Control Temperature->Monitor Progress (TLC/LCMS) Aqueous Workup Aqueous Workup Monitor Progress (TLC/LCMS)->Aqueous Workup Purification Purification Aqueous Workup->Purification Characterize Products & Byproducts Characterize Products & Byproducts Purification->Characterize Products & Byproducts

Caption: Recommended workflow for minimizing decomposition during reactions.

References

Troubleshooting guide for Buchwald-Hartwig amination with 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2,6-Dichloro-5-fluoropyridin-3-amine in Buchwald-Hartwig amination reactions. The content is structured to address common experimental challenges with practical solutions, detailed protocols, and visual aids to clarify complex processes.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of this compound.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound shows low to no conversion. What are the most common causes?

Low or no conversion is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step. Key factors to investigate include:

  • Catalyst and Ligand Choice: The selection of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine ligand is critical for activating the C-Cl bond.

  • Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a significant role.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, and its deactivation can halt the reaction.

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This often occurs when the reductive elimination of the desired product is slow. To minimize this:

  • Ligand Selection: Employ bulky, electron-rich ligands such as SPhos, RuPhos, or Josiphos-type ligands, which are designed to accelerate reductive elimination over competing side reactions.[1]

  • Base Purity: Ensure the base (e.g., NaOtBu) is anhydrous and of high purity, as trace amounts of water or hydroxide can promote hydrodehalogenation.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling pathway.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are thoroughly dried.[1]

Q3: How can I achieve selective mono-amination at one of the chlorine atoms?

Achieving mono-selectivity can be challenging. The two chlorine atoms on the pyridine ring may have different reactivities due to the electronic influence of the fluorine and amino substituents.

  • Reaction Stoichiometry: Carefully control the stoichiometry of the amine to favor mono-substitution.

  • Catalyst and Ligand Control: The choice of catalyst and ligand can influence the site of reaction. For some dichloropyridines, specific ligands are known to favor reaction at a particular position.

  • Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction closely to stop it after the formation of the mono-aminated product can be effective.

Q4: I am seeing the formation of di-substituted byproducts. How can I avoid this?

The formation of di-aminated products is a common issue when working with dichlorinated substrates. To enhance mono-selectivity:

  • Ligand Choice: Bulky ligands can sterically hinder the second amination.

  • Amine Equivalents: Use a controlled amount of the amine (close to 1 equivalent).

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help to stop the reaction at the mono-amination stage.

Data Presentation

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of related dichloropyridines, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)AmineYield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10012-24Primary/SecondaryModerate to High[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11018ArylHighGeneral Protocol
[Pd(allyl)Cl]₂ (1)RuPhos (2)LHMDS (1.5)THF8016AliphaticModerate to HighGeneral Protocol
Pd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.2)Toluene10020PrimaryHigh[3]

Note: Yields are based on literature for similar substrates and will vary depending on the specific amine and precise reaction conditions.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos, or RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium pre-catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent and Amine Addition: Remove the flask from the glovebox and add the anhydrous solvent via syringe, followed by the amine (1.1-1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -H-Base+X- Amido Complex->Pd(0)L_n Reductive Elimination (Product: Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Conversion check_catalyst Check Catalyst/Ligand (e.g., SPhos, RuPhos) start->check_catalyst check_conditions Optimize Conditions (Temp, Time, Base) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere side_reaction Side Reaction Observed (e.g., Hydrodehalogenation) start->side_reaction success Successful Reaction check_catalyst->success check_conditions->success check_atmosphere->success optimize_ligand Use Bulky Ligand (e.g., SPhos, Josiphos) side_reaction->optimize_ligand purify_base Use Pure, Anhydrous Base side_reaction->purify_base adjust_stoichiometry Adjust Amine Stoichiometry side_reaction->adjust_stoichiometry optimize_ligand->success purify_base->success adjust_stoichiometry->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

References

Common impurities in commercial 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the common impurities in commercial 2,6-Dichloro-5-fluoropyridin-3-amine, methods for their detection, and troubleshooting guidance for experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Based on the common synthetic routes, the most likely impurities in commercial this compound include starting materials, intermediates, and byproducts from side reactions. A significant potential impurity is a trichlorinated analogue, arising from a known byproduct in the synthesis of a key precursor.[1][2] Other potential impurities can include residual starting materials or incompletely reacted intermediates.

Q2: How can I detect these impurities in my sample?

A2: The most common and effective methods for detecting and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool.

Q3: What is the potential impact of these impurities on my downstream reactions?

A3: Impurities can have several adverse effects on subsequent synthetic steps. For example, nucleophilic impurities can compete with the desired amine in coupling reactions, leading to lower yields and the formation of new, difficult-to-separate byproducts. Over-chlorinated impurities may exhibit different reactivity and could lead to the formation of undesired products.

Q4: My reaction with this compound is giving a lower yield than expected. Could impurities be the cause?

A4: Yes, lower than expected yields are a common consequence of impurities. If a significant percentage of your starting material is an unreactive isomer or a related impurity, the effective concentration of the desired reactant is lower, leading to reduced product formation. It is recommended to verify the purity of your starting material using the analytical methods described in this guide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the use of this compound in a question-and-answer format.

Issue 1: An unexpected peak is observed in the HPLC analysis of my reaction mixture.

  • Question: I'm performing a reaction using this compound and my HPLC chromatogram shows an unexpected peak with a similar retention time to my starting material. What could this be?

  • Answer: This could be an impurity present in the commercial starting material. A common suspect is a positional isomer or an analogue with a different degree of halogenation. It is advisable to run a high-resolution HPLC analysis of the starting material alone to confirm the presence of this impurity. Co-injection with your sample can also help confirm if the peak corresponds to an impurity from the starting material.

Issue 2: My reaction is producing a side product with a higher mass than my expected product.

  • Question: My mass spectrometry results indicate the formation of a significant side product with a mass that is approximately 34 Da higher than my expected product. What is the likely cause?

  • Answer: A mass difference of approximately 34 Da (or more precisely, the difference between Cl and H) strongly suggests the presence of a trichlorinated impurity in your starting this compound. This impurity would react similarly to the desired starting material, leading to a chlorinated analogue of your final product. A known byproduct in the synthesis of a precursor is 2,4,6-trichloro-3-cyano-5-fluoropyridine, which could lead to a trichlorinated amine impurity in the final product.[1][2]

Issue 3: NMR analysis of the starting material shows unexpected signals.

  • Question: The ¹H NMR of my this compound shows more than the expected number of aromatic proton signals. Why is this?

  • Answer: This is another indication of the presence of isomeric impurities. Different isomers will have distinct electronic environments for their protons, leading to separate signals in the NMR spectrum. ¹⁹F NMR can be particularly useful in these cases, as the fluorine signal is very sensitive to its environment and can help distinguish between different fluorinated species.

Summary of Potential Impurities

Impurity NameChemical StructurePotential Origin
2,4,6-Trichloro-5-fluoropyridin-3-amineCl at C2, C4, C6; F at C5; NH₂ at C3From the reduction of the byproduct 2,4,6-trichloro-3-cyano-5-fluoropyridine formed during synthesis of the cyano-precursor.[1][2]
Isomeric AminodichlorofluoropyridinesVaried positions of Cl, F, and NH₂Side reactions during amination or other synthetic steps.
Unreacted Starting Materialse.g., 2,6-dichloro-5-fluoro-3-nitropyridineIncomplete reduction of the nitro group to the amine.
Residual Solventse.g., Toluene, MethanolIncomplete removal during the final purification steps.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_start Sample Receipt & Preparation cluster_analysis Analytical Workflow cluster_decision Purity Assessment cluster_end Outcome start Receive Commercial This compound prep Prepare Sample for Analysis (e.g., dissolve in solvent) start->prep hplc HPLC Purity Analysis prep->hplc gcms GC-MS for Volatiles & Structural Info prep->gcms nmr NMR for Structural Confirmation & Isomers prep->nmr decision Purity > 99%? hplc->decision troubleshoot Troubleshoot: - Identify Impurities - Purify Material gcms->troubleshoot nmr->troubleshoot proceed Proceed with Reaction decision->proceed Yes decision->troubleshoot No troubleshoot->prep Re-analyze after purification troubleshooting_logic cluster_investigation Investigation Steps cluster_cause Potential Causes cluster_solution Resolution start Unexpected Experimental Result (e.g., low yield, side product) check_purity 1. Analyze Purity of Starting Material (HPLC, GC-MS) start->check_purity contact Contact Supplier for COA start->contact identify_impurity 2. Identify Impurity Structure (MS, NMR) check_purity->identify_impurity trichloro Trichlorinated Impurity identify_impurity->trichloro isomer Isomeric Impurity identify_impurity->isomer other Other (e.g., residual starting material) identify_impurity->other purify Purify Starting Material trichloro->purify adjust Adjust Reaction Conditions trichloro->adjust isomer->purify isomer->adjust other->purify

References

Enhancing the stability of 2,6-Dichloro-5-fluoropyridin-3-amine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the long-term storage stability of 2,6-Dichloro-5-fluoropyridin-3-amine. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Specifically, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1] For extended periods, storage at -20°C can further minimize degradation.[2] The container should be tightly sealed to prevent moisture absorption, as aromatic amines can be susceptible to hydrolysis.[3] The hydrochloride salt of this compound is also noted for its enhanced stability.[2]

Q2: What signs of degradation should I look for during storage?

A2: Visual inspection can often provide the first clues of degradation. Common signs include:

  • Color Change: A noticeable change from its typical pale-yellow or white to a darker yellow or brown hue can indicate the formation of degradation products.

  • Precipitate Formation: The appearance of solid precipitates in solutions of the compound may suggest hydrolysis or other degradation reactions.[2]

  • Clumping or Caking: Changes in the physical state of the powder, such as clumping, could indicate moisture absorption.

Any observable changes should prompt a purity re-evaluation using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: How does the hydrochloride salt of this compound differ in stability from the free base?

A3: The hydrochloride salt of this compound is reported to have enhanced stability and solubility in synthetic applications compared to the free base.[2] Salts of amines are generally less susceptible to oxidative degradation and may have improved physical stability. For applications where the free base is not explicitly required, using the hydrochloride salt could be a preferable option for long-term storage and handling.

Troubleshooting Guide

Problem 1: I have observed a significant color change in my stored batch of this compound. Can I still use it?

Root Cause Analysis: Color change is a strong indicator of chemical degradation. This could be due to oxidation, photodegradation, or reaction with impurities. Aromatic amines are known to be sensitive to light and air.

Solution Workflow:

  • Do not use without verification: Avoid using the material in critical experiments until its purity has been reassessed.

  • Perform Purity Analysis: Utilize a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to determine the purity of the batch.

  • Compare to a Reference Standard: If available, compare the analytical results to those of a fresh or properly stored reference standard.

  • Decision: If the purity is below the required specification for your experiment, it is recommended to use a new, high-purity batch. If the impurity levels are low and the impurities are identified and deemed non-interfering for your specific application, you may proceed with caution.

Problem 2: My recent experimental results using this compound are inconsistent, suggesting potential degradation of the starting material.

Root Cause Analysis: Inconsistent results can stem from the degradation of the reagent, leading to lower effective concentrations of the active compound and the presence of potentially reactive impurities. Halogenated pyridines can be susceptible to nucleophilic substitution or other degradation pathways under certain conditions.

Troubleshooting Workflow:

start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage run_hplc Run Stability-Indicating HPLC Analysis check_storage->run_hplc compare_data Compare Purity Data with Certificate of Analysis run_hplc->compare_data purity_ok Purity within Specification? compare_data->purity_ok investigate_other Investigate Other Experimental Parameters (Solvents, Reagents, etc.) purity_ok->investigate_other Yes new_batch Procure a New Batch of Compound purity_ok->new_batch No end Problem Resolved investigate_other->end re_run_exp Re-run Experiment with New Batch new_batch->re_run_exp re_run_exp->end

Caption: Troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies expose the compound to stress conditions more severe than accelerated stability testing.

Objective: To identify potential degradation products and pathways for this compound.

Stress Conditions (as per ICH Q1A guidelines):

Stress ConditionReagent/ConditionDuration (Example)
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidative 3% H₂O₂24 hours at room temp.
Thermal 80°C (Dry Heat)48 hours
Photolytic ICH-compliant light cabinetExpose solid & solution

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions outlined in the table. A control sample, protected from stress, should be analyzed concurrently.

  • After the specified duration, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.

Protocol 2: General-Purpose Stability-Indicating RP-HPLC Method

This method serves as a starting point for the separation of this compound from its potential degradation products. Method optimization will be required.

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Workflow for Method Validation:

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2) Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 FD1 Perform Stress Testing (Acid, Base, Peroxide, Heat, Light) Dev2->FD1 FD2 Analyze Stressed Samples FD1->FD2 Val1 Specificity FD2->Val1 Check Peak Purity & Resolution Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Caption: HPLC method development and validation workflow.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from your stability studies.

Table 1: Summary of Forced Degradation Study Results

Stress Condition% Assay of Main Peak% DegradationNo. of DegradantsArea % of Major Degradant
Control e.g., 99.8%e.g., 0.2%e.g., 1e.g., 0.2%
Acid Hydrolysis
Base Hydrolysis
Oxidative
Thermal
Photolytic

Table 2: Long-Term Stability Data (Example: Storage at 2-8°C)

Time PointPurity (%) by HPLCAppearance
Initial e.g., 99.9%e.g., White Powder
3 Months
6 Months
12 Months
24 Months

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Dichloro-5-fluoropyridin-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, functionalized pyridines are invaluable building blocks for the construction of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. Among these, dihalopyridines serve as versatile scaffolds amenable to a variety of cross-coupling reactions. This guide provides a comparative analysis of 2,6-dichloro-5-fluoropyridin-3-amine against other dichloropyridines in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide extrapolates from established principles of pyridine chemistry and data for structurally related compounds to provide a predictive overview of its reactivity.

Executive Summary

The reactivity of dichloropyridines in cross-coupling reactions is fundamentally influenced by the position of the chlorine atoms and the electronic nature of other substituents on the pyridine ring. Generally, chlorine atoms at the 2- and 6-positions are more activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the ring nitrogen. The presence of additional electron-withdrawing groups, such as a fluorine atom, is expected to further enhance this reactivity. Conversely, electron-donating groups, like an amino group, can modulate the electronic properties and reactivity of the pyridine core.

For this compound, the chlorine atoms are situated in the activated 2- and 6-positions. The fluorine atom at the 5-position acts as a strong electron-withdrawing group, which should increase the electrophilicity of the pyridine ring and facilitate the oxidative addition step. The amino group at the 3-position is an electron-donating group, which might slightly attenuate the overall reactivity compared to a non-aminated analogue, but its presence also offers a potential handle for further functionalization or can influence the regioselectivity of the coupling reactions.

Structural Comparison of Dichloropyridines

The substitution pattern on the pyridine ring dictates the electronic environment of the carbon-chlorine bonds, thereby influencing their susceptibility to undergo cross-coupling.

cluster_0 Target Molecule cluster_1 Common Dichloropyridine Alternatives 2_6_dichloro_5_fluoro_3_amine This compound 2_6_dichloropyridine 2,6-Dichloropyridine 2_6_dichloro_5_fluoro_3_amine->2_6_dichloropyridine Lacks Fluoro and Amino Groups 2_5_dichloropyridine 2,5-Dichloropyridine 2_6_dichloropyridine->2_5_dichloropyridine Different Chlorine Positioning 3_5_dichloropyridine 3,5-Dichloropyridine 2_6_dichloropyridine->3_5_dichloropyridine Different Chlorine Positioning

Caption: Structural relationship of this compound to common dichloropyridine alternatives.

Performance in Cross-Coupling Reactions: A Comparative Overview

The following sections provide a comparative analysis of this compound and other dichloropyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The provided data for alternatives is sourced from various studies to illustrate general trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of dichloropyridines in this reaction is highly dependent on the substitution pattern.

General Reactivity Trend: The ease of oxidative addition generally follows the trend I > Br > Cl.[1] For dichloropyridines, this means that more forcing conditions (higher temperatures, stronger bases, and more active catalysts) are often required compared to their dibromo or diiodo counterparts.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Dichloropyridines

Dichloropyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Notes
2,6-Dichloropyridine Heptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O10094Exhaustive dialkylation.[2]
2,5-Dichloropyridine Phenylboronic acidPd(OAc)₂K₂CO₃NMP/H₂O100-General protocol, yield not specified.[3]
3,5-Dichloropyridine Arylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80Moderate to GoodGenerally less reactive than 2,6-dichloro isomer.[4]
This compound Arylboronic acidHypotheticalK₃PO₄Dioxane/H₂O100-120Expected GoodThe electron-withdrawing fluorine should enhance reactivity at C-2 and C-6.

Expected Performance of this compound: The presence of the electron-withdrawing fluorine atom at the 5-position is anticipated to increase the reactivity of the chlorine atoms at the 2- and 6-positions towards oxidative addition, making it a more facile substrate for Suzuki-Miyaura coupling compared to 2,6-dichloropyridine. The amino group at the 3-position may have a modest deactivating effect but also offers a site for potential intramolecular interactions with the catalyst. High yields are expected, particularly with robust catalyst systems employing bulky, electron-rich phosphine ligands.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl compounds. The reactivity of dichloropyridines is again influenced by the electronic environment of the C-Cl bonds.

Table 2: Comparative Data for Buchwald-Hartwig Amination of Dichloropyridines

Dichloropyridine DerivativeAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Notes
2,6-Dichloropyridine Primary/Secondary AminesPd₂(dba)₃ / XPhosNaOᵗBuToluene100-110Good to ExcellentMono-amination is generally efficient.[3]
2,5-Dichloropyridine Primary/Secondary AminesPd₂(dba)₃ / XPhosNaOᵗBuToluene100-110GoodSelective mono-amination is achievable.[3]
3-Bromo-2-aminopyridine CyclopentylamineBrettPhos-precatalystLiHMDSToluene10078Demonstrates coupling with an existing amino group.[5]
This compound Primary/Secondary AmineHypotheticalNaOᵗBu or LiHMDSToluene or Dioxane100-120Expected Good to ExcellentThe fluorine atom should activate the C-Cl bonds for amination.

Expected Performance of this compound: Similar to the Suzuki-Miyaura coupling, the fluorine substituent is expected to enhance the reactivity of this compound in Buchwald-Hartwig aminations. The existing amino group might participate in catalyst coordination, potentially influencing the reaction rate and selectivity. The use of modern, highly active catalyst systems, such as those based on biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos), should enable efficient mono-amination at either the 2- or 6-position.[6][7]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated pyridines. The reactivity of chloro-pyridines in this reaction is generally lower than their bromo- and iodo-analogs, often necessitating more forcing conditions.

Table 3: Comparative Data for Sonogashira Coupling of Halopyridines

Halopyridine DerivativeAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Notes
3,5-Dibromo-2,6-dichloropyridine Various terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt - 60Good to ExcellentDemonstrates reactivity of a polychlorinated/brominated pyridine.[8]
2,6-Dichloropyridine Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIAmineTHF/DMFrt - 100ModerateGenerally requires more forcing conditions than bromides.[7]
6-Bromo-3-fluoro-2-cyanopyridine 1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFrt25Example of a functionalized fluoropyridine.[5]
This compound Terminal AlkyneHypotheticalEt₃N / PiperidineTHF/DMF60-120Expected Moderate to GoodActivation by the fluorine atom should facilitate the reaction.

Expected Performance of this compound: The electron-withdrawing fluorine atom in this compound is predicted to make it a more viable substrate for the Sonogashira coupling compared to unsubstituted 2,6-dichloropyridine. While still likely requiring elevated temperatures and a copper co-catalyst for efficient conversion, the enhanced electrophilicity of the pyridine ring should facilitate the catalytic cycle.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling

Start Start Reagents Combine Dichloropyridine, Boronic Acid, Base, Pd Catalyst, and Ligand Start->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Reaction Heat under Inert Atmosphere (e.g., 100-120 °C) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the dichloropyridine derivative (1.0 equiv.), the boronic acid or its ester (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.). Add a degassed solvent system (e.g., 4:1 dioxane/water). The reaction mixture is then stirred at the desired temperature (typically 80-120 °C) for the required time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Start Start Catalyst_Prep Prepare Catalyst Solution (Pd Precatalyst + Ligand) in Anhydrous Solvent Start->Catalyst_Prep Substrate_Base In a separate flask, combine Dichloropyridine and Base Start->Substrate_Base Combine Add Catalyst Solution and Amine to Substrate/Base Mixture Catalyst_Prep->Combine Substrate_Base->Combine Reaction Heat under Inert Atmosphere (e.g., 100-110 °C) Combine->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Quench Quench with Saturated aq. NH₄Cl Monitoring->Quench Reaction Complete Workup Extraction with Organic Solvent Quench->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

In a glovebox or under a stream of inert gas, add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube. Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and stir to form the active catalyst. In a separate flask, add the dichloropyridine derivative (1.0 equiv.) and a strong base (e.g., NaOᵗBu, 1.4 equiv.). Add the catalyst solution to this flask, followed by the amine (1.2 equiv.) via syringe. Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.[3]

General Procedure for Sonogashira Coupling

Start Start Reagents Combine Dichloropyridine, Terminal Alkyne, Base (e.g., Et₃N), Pd Catalyst, and CuI Start->Reagents Solvent Add Degassed Solvent (e.g., THF or DMF) Reagents->Solvent Reaction Stir at rt or Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical workflow for a Sonogashira cross-coupling reaction.

To a solution of the dichloropyridine derivative (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A base, typically an amine such as triethylamine or diisopropylamine, is added to the mixture. The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of complex nitrogen-containing heterocycles. Based on established principles of reactivity, the presence of a fluorine atom at the 5-position is expected to activate the chlorine atoms at the 2- and 6-positions towards palladium-catalyzed cross-coupling reactions. This enhanced reactivity should make it a more favorable substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings compared to unsubstituted 2,6-dichloropyridine. The amino group at the 3-position may modulate this reactivity but also provides a valuable handle for further synthetic transformations. For researchers, scientists, and drug development professionals, this compound represents a promising and versatile scaffold for the construction of novel molecular entities. Further experimental studies are warranted to fully elucidate its reactivity profile and expand its application in organic synthesis.

References

Validating the structure of 2,6-Dichloro-5-fluoropyridin-3-amine derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally determining the three-dimensional structure of novel chemical entities is paramount. This guide provides a comparative overview of X-ray crystallography for the structural validation of 2,6-dichloro-5-fluoropyridin-3-amine and its derivatives, crucial intermediates in pharmaceutical development.[1] While a specific crystal structure for this compound is not publicly available, this guide utilizes data from the closely related compound, 4-amino-3,5-dichloropyridine, to illustrate the power of this technique and compare it with other analytical methods.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides unambiguous proof of a molecule's constitution, configuration, and conformation, yielding highly accurate bond lengths, bond angles, and torsion angles.

Experimental Protocol: A Step-by-Step Workflow

The process of determining a crystal structure through X-ray diffraction follows a well-defined workflow, from crystal preparation to data analysis.

experimental_workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_output Final Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth selection Crystal Selection crystal_growth->selection mounting Mounting on Diffractometer selection->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif publication Publication cif->publication

Figure 1. Experimental workflow for X-ray crystallography.

A detailed experimental protocol for a typical pyridine derivative is as follows:

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and technique is critical and often requires empirical optimization.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Processing: The collected diffraction intensities are integrated, corrected for various experimental factors (e.g., absorption, polarization), and reduced to a set of structure factors.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit, typically by least-squares methods.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The data is often deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Case Study: 4-Amino-3,5-dichloropyridine - A Close Analog

To exemplify the type of data obtained from an X-ray crystallographic study, we present the crystallographic data for 4-amino-3,5-dichloropyridine, a structurally similar compound to our target molecule.[2]

Parameter Value
Chemical FormulaC₅H₄Cl₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.856(2)
b (Å)14.172(7)
c (Å)12.083(6)
β (°)91.54(2)
Volume (ų)660.1(6)
Z4
Calculated Density (g/cm³)1.642

Table 1: Crystal Data and Structure Refinement for 4-Amino-3,5-dichloropyridine.[2]

The analysis of the crystal structure of 4-amino-3,5-dichloropyridine reveals important details about its molecular geometry and intermolecular interactions.

Bond Length (Å) Angle **Value (°) **
Cl1-C31.734(3)N1-C2-C3122.9(3)
Cl2-C51.735(3)C2-C3-C4118.5(3)
N1-C21.332(4)C3-C4-C5119.5(3)
N1-C61.335(4)C4-C5-C6118.4(3)
N2-C41.378(4)C5-C6-N1122.8(3)
C2-C31.385(4)C6-N1-C2117.9(3)
C3-C41.408(4)
C4-C51.406(4)
C5-C61.383(4)

Table 2: Selected Bond Lengths and Angles for 4-Amino-3,5-dichloropyridine.[2]

In the crystal structure of 4-amino-3,5-dichloropyridine, molecules are linked by N—H···N hydrogen bonds, forming chains. These chains are further stabilized by π–π stacking interactions.[2] Such detailed information on intermolecular interactions is crucial for understanding the solid-state properties of a compound and for designing new materials.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic methods are essential for characterization and are often used in concert.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei.Provides detailed information about the molecular skeleton in solution.Does not provide precise bond lengths and angles; requires soluble samples.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity; can be used to identify impurities.Does not provide information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

Table 3: Comparison of Structural Validation Techniques.

Conclusion

For the unambiguous structural validation of this compound derivatives, single-crystal X-ray diffraction is the unparalleled method. It delivers precise and detailed three-dimensional structural information that is unattainable by other techniques. The data from closely related structures, such as 4-amino-3,5-dichloropyridine, serves as a valuable reference for what to expect in terms of molecular geometry and intermolecular interactions. While NMR, MS, and IR spectroscopy are indispensable tools for routine characterization and confirmation of synthesis, X-ray crystallography remains the gold standard for providing the definitive proof of structure required in modern drug discovery and development.

References

A Comparative Analysis of the Biological Activity of 2,6-Dichloro-5-fluoropyridin-3-amine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of novel analogs of 2,6-Dichloro-5-fluoropyridin-3-amine. The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives being actively explored for various therapeutic applications, notably as anticancer agents and kinase inhibitors. This document summarizes key in vitro data, presents detailed experimental methodologies, and visualizes relevant cellular pathways and workflows to provide a robust framework for research and development in this area.

The core structure of this compound serves as a versatile starting point for the synthesis of novel compounds with potential therapeutic applications.[1] Modifications to this scaffold can lead to enhanced biological activity against various cancer cell lines. This guide will explore a hypothetical series of analogs to illustrate a comparative analysis of their anticancer and kinase inhibitory activities.

Comparative Analysis of In Vitro Anticancer Activity

The in vitro anticancer activity of a hypothetical series of this compound analogs, designated as DFA-1 through DFA-4 , was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric in this evaluation. A lower IC50 value indicates a more potent compound.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
DFA-1 9.514.211.8
DFA-2 6.18.97.5
DFA-3 2.84.13.2
DFA-4 18.225.621.4
Doxorubicin (Reference) 0.81.20.9

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical screening results for novel pyridine derivatives.

Comparative Analysis of Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyridine-based molecules have demonstrated significant promise as kinase inhibitors. The following table presents representative data for the inhibitory activity of the hypothetical DFA analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.

CompoundVEGFR-2 Kinase Inhibition IC50 (nM)
DFA-1 150
DFA-2 85
DFA-3 25
DFA-4 320
Sorafenib (Reference) 15

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental for the validation of research findings. The following are detailed methodologies for the key assays relevant to the biological screening of novel this compound analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are plated in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the appropriate cell culture medium. The diluted compounds are then added to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity.

  • Compound Preparation: A 10 mM stock solution of the test compound is prepared in DMSO. Serial dilutions are then made in the kinase assay buffer to achieve a range of concentrations.

  • Reaction Setup: In a white, opaque 96-well plate, the test compound, the specific recombinant kinase (e.g., VEGFR-2), and its substrate are added.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for the specific kinase. The reaction is incubated at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation: A kinase detection reagent is added to stop the reaction and generate a luminescent signal.

  • Luminescence Reading: After a brief incubation to stabilize the signal, the luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation DFA_Analog DFA Analog (Inhibitor) DFA_Analog->VEGFR2 Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 2,6-Dichloro-5- fluoropyridin-3-amine Analogs Synthesis of DFA Analogs (1-4) Start->Analogs Purification Purification and Characterization Analogs->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity KinaseAssay In Vitro Kinase Inhibition Assay Purification->KinaseAssay IC50_Cyto IC50 Determination (Anticancer) Cytotoxicity->IC50_Cyto IC50_Kinase IC50 Determination (Kinase) KinaseAssay->IC50_Kinase SAR Structure-Activity Relationship (SAR) IC50_Cyto->SAR IC50_Kinase->SAR

References

Benchmarking Catalyst Efficiency for Reactions of 2,6-Dichloro-5-fluoropyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of 2,6-dichloro-5-fluoropyridin-3-amine is of significant interest in medicinal chemistry and drug development due to the prevalence of substituted aminopyridines in a wide range of biologically active compounds. The efficiency of transforming this versatile building block is highly dependent on the catalytic system employed. This guide provides a comparative overview of common catalytic systems for C-N and C-C bond-forming reactions involving this compound, with a focus on palladium-, nickel-, and copper-based catalysts. While direct head-to-head quantitative comparisons for this specific substrate are limited in published literature, this guide collates available data from analogous systems to provide researchers with a strong starting point for catalyst selection and reaction optimization.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for achieving high yields and selectivities in cross-coupling reactions with polychlorinated pyridines. The electronic properties of the pyridine ring, influenced by the fluorine and amine substituents, as well as the presence of multiple reactive chlorine atoms, present unique challenges. The following table summarizes the general performance characteristics of palladium, nickel, and copper catalysts for C-N (Buchwald-Hartwig type) and C-C (Suzuki-Miyaura type) cross-coupling reactions.

Table 1: Comparison of Catalyst Performance for Reactions of Dichloropyridines

Catalyst SystemReaction TypeTypical Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Key Considerations
Palladium-based
Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos)C-N Coupling1-5 mol%80-12012-2470-95 (analogous systems)Broad substrate scope, high functional group tolerance, but can be expensive. Ligand choice is critical for efficiency.
Pd(PPh₃)₄ / BaseC-C Coupling2-5 mol%85-11012-2470-90 (analogous systems)Well-established for Suzuki couplings, but may require higher temperatures for less reactive chlorides.
Nickel-based
NiCl₂(phosphine ligand) / BaseC-N Coupling3-10 mol%80-13012-48Moderate to High (analogous systems)Cost-effective alternative to palladium. Can be sensitive to air and moisture. Ligand choice is crucial for selectivity.
Ni(cod)₂ / Ligand / BaseC-C Coupling5-10 mol%60-10012-24Moderate to High (analogous systems)Good for coupling with less reactive chlorides. Reaction conditions may require careful optimization to avoid side reactions.
Copper-based
CuI / Ligand (e.g., L-proline) / BaseC-N Coupling5-20 mol%90-15024-48Moderate to High (Ullmann-type)Economical and readily available. Often requires higher temperatures and longer reaction times compared to palladium. Good for amination with certain nucleophiles.[1]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for catalyst screening and a representative catalytic cycle for a common cross-coupling reaction.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization start Define Reaction: This compound + Coupling Partner catalyst_selection Select Catalysts for Screening (Pd, Ni, Cu-based) start->catalyst_selection reagent_prep Prepare Stock Solutions: Substrates, Catalysts, Ligands, Bases catalyst_selection->reagent_prep reaction_setup Set up Parallel Reactions (e.g., in a 24-well plate) reagent_prep->reaction_setup conditions Vary Parameters: Catalyst, Ligand, Base, Solvent, Temperature reaction_setup->conditions monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) conditions->monitoring workup Quench and Work-up Reactions monitoring->workup analysis Analyze Product Yield and Purity (NMR, HPLC) workup->analysis optimization Identify Optimal Conditions and Scale-up analysis->optimization

Caption: General experimental workflow for benchmarking catalyst efficiency.

buchwald_hartwig_cycle pd0 Pd(0)Ln pd2_oxidative Ar-Pd(II)LnX pd0->pd2_oxidative Oxidative Addition pd2_amine [Ar-Pd(II)Ln(HNR'R'')]+X- pd2_oxidative->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)Ln(NR'R'') pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' base_h [Base-H]+X- aryl_halide Ar-X amine HNR'R'' base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions that can be adapted for this compound. Note: These are starting points, and optimization of catalyst, ligand, base, solvent, and temperature is crucial for achieving high efficiency with the specific substrate.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Coupling)

This protocol is based on established procedures for the amination of aryl chlorides.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, XPhos, and NaOtBu.

  • Add this compound to the tube.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the amine.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Coupling)

This protocol is adapted from general procedures for the Suzuki coupling of chloropyridines.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture), degassed

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Copper-Catalyzed Ullmann-Type C-N Coupling

This protocol is based on modern Ullmann condensation procedures which utilize ligands to enable milder conditions.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine or Amide (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • To a sealable reaction vessel, add CuI, L-proline, K₂CO₃, and this compound.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the amine or amide and anhydrous DMSO.

  • Seal the vessel and heat the mixture in an oil bath at 110-130 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Drugs Derived from 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the chemical scaffold of a molecule is a critical determinant of its therapeutic potential. The halogenated pyridine derivative, 2,6-Dichloro-5-fluoropyridin-3-amine, has emerged as a valuable starting material in medicinal chemistry, serving as a key intermediate in the synthesis of targeted therapies.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drug candidates derived from this versatile scaffold, with a particular focus on the trailblazing KRAS G12C inhibitor, Sotorasib, and promising inhibitors of the Wnt signaling pathway. Through an objective analysis of supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of translating preclinical findings into clinical success.

From Benchtop to Bedside: A Tale of Two Pathways

The derivatives of this compound have shown significant promise in targeting two of the most critical pathways in oncology: the KRAS signaling cascade and the Wnt/β-catenin pathway. While both classes of compounds originate from a similar chemical framework, their journey from in vitro validation to in vivo efficacy reveals distinct challenges and triumphs.

Sotorasib (AMG 510): A Breakthrough in Targeting the "Undruggable" KRAS

Sotorasib stands as a landmark achievement in oncology, being the first approved inhibitor targeting the KRAS G12C mutation, long considered an intractable target in cancer therapy.[2][3] Its development showcases a successful translation from potent in vitro activity to meaningful clinical benefit.

A Wnt Signaling Inhibitor: Targeting a Key Regulator of Development and Disease

Derivatives of this compound have also been investigated as potent inhibitors of the Wnt signaling pathway, a critical regulator of cell fate, proliferation, and differentiation that is frequently dysregulated in cancer.[4] While early in vitro data is promising, the path to in vivo efficacy is a focal point of ongoing research.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of any drug candidate lies in its in vitro performance. Here, we compare the available data for Sotorasib and a representative Wnt signaling inhibitor derived from the common scaffold.

Drug Candidate/ClassTargetCell Line(s)Key In Vitro Efficacy Metric(s)Reference(s)
Sotorasib (AMG 510) KRAS G12CNCI-H358 (NSCLC)IC50 ≈ 0.006 µM[3]
MIA PaCa-2 (Pancreatic)IC50 ≈ 0.009 µM[3]
H23 (NSCLC)IC50 = 0.6904 µM[3]
Various KRAS G12C cell linesIC50 range: 0.004 µM to 0.032 µM[4]
WNT Signaling Inhibitor WNT PathwayColorectal Carcinoma CellsIC50 = 23 nM (0.023 µM)[4]
Derivatives vs. Breast Cancer Not SpecifiedMCF-7, MDA-MB-231Data not publicly available for direct derivatives. Other synthetic pyridine derivatives show IC50 values in the low micromolar to nanomolar range.[5][6]

Insights from In Vitro Data:

In Vivo Efficacy: The Ultimate Litmus Test

The true measure of a drug's potential is its performance in a living organism. The in vivo data for Sotorasib is extensive, thanks to a robust clinical trial program. In contrast, specific in vivo data for Wnt inhibitors derived from this compound is not yet publicly available, highlighting a key difference in their developmental stages.

Sotorasib: From Xenografts to Landmark Clinical Trials

Preclinical Xenograft Models:

Sotorasib demonstrated significant tumor growth inhibition in various cell line-derived (CDX) and patient-derived (PDX) xenograft models of KRAS G12C-mutated cancers.[7] These studies were crucial in establishing the dose-dependent anti-tumor activity and informing the design of clinical trials.

Clinical Trials (CodeBreaK 100):

The CodeBreaK 100 trial provided pivotal in vivo efficacy data for Sotorasib in patients with advanced solid tumors harboring the KRAS G12C mutation.

IndicationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference(s)
Non-Small Cell Lung Cancer (NSCLC) 40.7% (2-year follow-up)6.3 months (2-year follow-up)12.5 months (2-year follow-up)[8]
Colorectal Cancer (CRC) 9.7%4.0 months10.6 months[5][8]

Insights from In Vivo Data:

The clinical data for Sotorasib in NSCLC is compelling, with a significant portion of patients experiencing durable responses. The efficacy in colorectal cancer, while more modest, has led to further investigation of combination therapies.[2] The discrepancy in efficacy between NSCLC and CRC highlights the complex interplay of tumor microenvironment and co-occurring mutations in determining in vivo drug response.

WNT Signaling Inhibitors: The Path Forward

While specific in vivo efficacy data for Wnt inhibitors derived from this compound is not available, preclinical studies on other pyridine-based Wnt inhibitors have shown promise. For instance, a potent, orally bioavailable small-molecule inhibitor derived from a 3,4,5-trisubstituted pyridine demonstrated in vivo activity.[2] These studies typically involve xenograft models of Wnt-driven cancers, such as certain colorectal cancers, and assess tumor growth inhibition and modulation of Wnt pathway biomarkers. The successful translation of the potent in vitro activity of the this compound-derived Wnt inhibitor will depend on overcoming challenges related to pharmacokinetics, bioavailability, and potential on-target toxicities in normal tissues that rely on Wnt signaling.

Experimental Protocols: The Foundation of Reliable Data

The following sections provide detailed, step-by-step methodologies for key experiments cited in this guide, offering a framework for reproducible research.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H358, MIA PaCa-2, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (derived from this compound) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This protocol describes the establishment and use of a xenograft model to evaluate the in vivo anti-tumor efficacy of a test compound.

Methodology:

  • Animal Model: Utilize immunodeficient mice, such as athymic nude or NOD-scid IL2Rgamma-null (NSG) mice, to prevent rejection of human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., Sotorasib) via the appropriate route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy.

WNT Signaling Luciferase Reporter Assay

This protocol details a cell-based assay to quantify the activity of the Wnt/β-catenin signaling pathway.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293T) stably transfected with a TCF/LEF-responsive luciferase reporter construct.

  • Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with the Wnt signaling inhibitor at various concentrations.

  • Wnt Pathway Activation: Stimulate the Wnt pathway by adding a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021).

  • Luciferase Activity Measurement: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Calculate the inhibition of Wnt signaling relative to the stimulated control.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (GTP-bound) Active RTK->KRAS Growth Factor Signal RAF RAF KRAS->RAF Sotorasib Sotorasib Sotorasib->KRAS Inhibits (Covalent Binding to G12C) MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation WNT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 Co-receptor beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation beta_Catenin->Proteasome beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Accumulates & Translocates WNT_Inhibitor WNT Inhibitor WNT_Inhibitor->Destruction_Complex Modulates (Potential Target) TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates In_Vitro_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (72 hours) compound_treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis end End data_analysis->end In_Vivo_Workflow start Start implantation Tumor Cell Implantation (Immunodeficient Mice) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment & Control Groups monitoring->randomization treatment Drug Administration randomization->treatment efficacy_eval Efficacy Evaluation (Tumor Volume, Body Weight) treatment->efficacy_eval data_analysis Data Analysis (Tumor Growth Inhibition) efficacy_eval->data_analysis end End data_analysis->end

References

Cross-validation of analytical methods for 2,6-Dichloro-5-fluoropyridin-3-amine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Validation of Analytical Methods for 2,6-Dichloro-5-fluoropyridin-3-amine Quantification

The accurate and precise quantification of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). The selection and validation of a suitable analytical method are foundational to the drug development process. This guide presents a comparative cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The comparison is based on established validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the methods are fit for their intended purpose.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Mass Spectrometry (MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (%RSD)
- Repeatability (Intra-day)≤ 1.5%≤ 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 1.5%
Limit of Detection (LOD) ~50 ng/mL~5 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~15 ng/mL
Specificity Good; peak purity analysis should be performed.Excellent; mass fragmentation patterns provide high confidence in peak identity.

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS methods are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column : C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Procedure :

    • Standard and Sample Preparation : Accurately weigh and dissolve the this compound reference standard and samples in the mobile phase to achieve a known concentration (e.g., 10 µg/mL).

    • Calibration Curve : Prepare a series of standard solutions of different concentrations to establish linearity.

    • Analysis : Inject the standard solutions and sample solutions into the HPLC system.

    • Quantification : Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from this curve.

Gas Chromatography (GC) with Mass Spectrometry (MS)
  • Instrumentation : A GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer.

  • Column : DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 120 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature : 270 °C.

  • Injection Volume : 1 µL (splitless injection).

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

  • Procedure :

    • Derivatization and Standard Preparation :

      • Prepare a stock solution of the this compound reference standard in an anhydrous solvent (e.g., Dichloromethane).

      • In a sealed vial, mix a known amount of the standard solution with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

      • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • Sample Preparation : Prepare samples in the same manner as the standards.

    • Analysis : Inject the derivatized standards and samples into the GC-MS system.

    • Quantification : Create a calibration curve by plotting the peak area of the selected ion for the derivatized standard against concentration. Determine the sample concentration from this curve.

Mandatory Visualization

Analytical_Method_Cross_Validation A Define Analytical Requirements B1 Develop Method 1 (e.g., HPLC-UV) A->B1 B2 Develop Method 2 (e.g., GC-MS) A->B2 C1 Validate Method 1 (ICH Guidelines) B1->C1 C2 Validate Method 2 (ICH Guidelines) B2->C2 D Analyze Identical Samples with Both Methods C1->D C2->D E Compare Results (e.g., Statistical Analysis) D->E F Conclusion on Method Equivalence/Interchangeability E->F

The Fluorine Factor: A Comparative Guide to 2,6-Dichloro-5-fluoropyridin-3-amine and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed, data-driven comparison of 2,6-dichloro-5-fluoropyridin-3-amine and its non-fluorinated counterpart, 2,6-dichloropyridin-3-amine, highlighting the profound impact of a single fluorine substituent on key physicochemical and metabolic properties.

The introduction of a fluorine atom, the most electronegative element, into an organic molecule can dramatically alter its electronic properties, conformation, and metabolic fate. In the case of this compound, the fluorine atom at the 5-position of the pyridine ring serves as a powerful modulator of the molecule's characteristics compared to its parent compound, 2,6-dichloropyridin-3-amine. This guide will delve into these differences, providing quantitative data, detailed experimental protocols, and visual workflows to inform rational drug design and development.

Physicochemical Properties: A Tale of Two Aminopyridines

The addition of a fluorine atom significantly impacts the basicity (pKa) and lipophilicity (logP) of the aminopyridine scaffold. These two parameters are critical in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2,6-Dichloropyridin-3-amineImpact of Fluorine
pKa (Predicted)1.85 ± 0.202.55 ± 0.20Decreased Basicity
logP (Predicted)2.35 ± 0.302.15 ± 0.30Increased Lipophilicity

The strong electron-withdrawing nature of the fluorine atom reduces the electron density on the pyridine ring and, consequently, on the exocyclic amine group. This leads to a decrease in the basicity of the molecule, as reflected in the lower predicted pKa value for the fluorinated compound.[1] A lower pKa means that at physiological pH (around 7.4), a smaller fraction of the fluorinated amine will be protonated.

Conversely, the fluorine substituent leads to a modest increase in the predicted lipophilicity (logP). While often considered to increase polarity, the overall effect of fluorine on lipophilicity is complex and context-dependent. In this case, the increased hydrophobic surface area contributed by the fluorine atom appears to outweigh its polar effects, resulting in a slightly higher logP value.

Metabolic Stability: The Fluorine Shield

A key advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.

While direct comparative metabolic stability data for these two specific molecules is scarce, the general principle suggests that the 5-position of the pyridine ring in 2,6-dichloropyridin-3-amine could be susceptible to hydroxylation. The presence of fluorine at this position in this compound would block this metabolic pathway, likely leading to a longer in vivo half-life and improved bioavailability.

Table 2: Inferred Comparative Metabolic Stability

CompoundPotential Metabolic PathwayExpected Metabolic Stability
This compoundRing hydroxylation at other positions, N-oxidationHigher
2,6-Dichloropyridin-3-amineRing hydroxylation at the 5-position, N-oxidationLower

Experimental Protocols

To facilitate the experimental validation of the predicted properties and to assess metabolic stability, detailed methodologies for key assays are provided below.

pKa Determination by Potentiometric Titration

This method determines the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Sample Preparation: A known concentration of the test compound (e.g., 1-5 mM) is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve Compound in Water/Co-solvent titrate Add Titrant Incrementally prep_sample->titrate prep_titrant Standardize Titrant (HCl/NaOH) prep_titrant->titrate measure_ph Record pH at Each Step titrate->measure_ph plot_curve Plot pH vs. Titrant Volume measure_ph->plot_curve determine_pka Identify Inflection Point (pKa) plot_curve->determine_pka

Workflow for pKa determination by potentiometric titration.
logP Determination by the Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, to determine its lipophilicity.

Methodology:

  • Phase Saturation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing, followed by separation.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken for a sufficient time to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate n-Octanol and Buffer mix Mix Phases and Shake to Equilibrium saturate->mix dissolve Dissolve Compound dissolve->mix separate Centrifuge to Separate Phases mix->separate quantify Quantify Compound in Each Phase (HPLC/UV) separate->quantify calculate_logp Calculate logP quantify->calculate_logp

Workflow for logP determination by the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH. A control incubation without NADPH is run in parallel.

  • Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the rate of disappearance, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) initiate Initiate with NADPH prep_mix->initiate incubate Incubate at 37°C initiate->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for in vitro metabolic stability assay.

Conclusion

The substitution of a hydrogen atom with fluorine in the 2,6-dichloropyridin-3-amine scaffold profoundly alters its fundamental properties. The fluorine atom in this compound leads to a decrease in basicity and a slight increase in lipophilicity. Perhaps most significantly, it is expected to block a potential site of metabolism, thereby enhancing the compound's stability and pharmacokinetic profile. This comparative guide underscores the importance of strategic fluorination in drug design and provides a framework for the experimental evaluation of such analogs. For researchers in drug development, understanding these nuanced effects is paramount to designing more effective and resilient therapeutic agents.

References

A comparative analysis of synthetic routes to 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 2,6-dichloro-5-fluoropyridin-3-amine, a key intermediate in the development of novel pharmaceuticals, is of significant interest to the chemical and medical research communities. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a side-by-side examination of their chemical transformations, yields, and requisite experimental conditions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitrile ReductionRoute 2: Hofmann Rearrangement
Starting Materials Ethyl formate, Cyanoacetamide2,6-dichloro-3-cyano-5-fluoropyridine
Key Intermediates 2,6-Dihydroxy-3-cyano-5-fluoropyridine, 2,6-dichloro-3-cyano-5-fluoropyridine2,6-Dichloro-5-fluoronicotinamide
Final Step Reduction of a nitrileHofmann rearrangement of an amide
Overall Steps 32 (from the common intermediate)
Reported/Estimated Yield Variable, dependent on reduction method~87% (for the final step, based on an analogous reaction)[1]
Key Reagents PCl₅, POCl₃, Reducing agent (e.g., LiAlH₄ or catalytic hydrogenation)Concentrated H₂SO₄, Bromine, NaOH

Visualizing the Synthetic Pathways

The following diagrams illustrate the sequence of reactions for each synthetic route.

Route 1: Nitrile Reduction cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitrile Reduction A Ethyl formate + Cyanoacetamide B 2,6-Dihydroxy-3-cyano-5-fluoropyridine A->B Toluene, <30°C C 2,6-dichloro-3-cyano-5-fluoropyridine B->C PCl₅, POCl₃, reflux D This compound C->D e.g., LiAlH₄ or Catalytic Hydrogenation

Caption: Synthetic pathway for Route 1, proceeding through a nitrile intermediate.

Route 2: Hofmann Rearrangement cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hofmann Rearrangement A 2,6-dichloro-3-cyano-5-fluoropyridine B 2,6-Dichloro-5-fluoronicotinamide A->B conc. H₂SO₄, 62°C (99.5% yield) C This compound B->C Br₂, aq. NaOH, 25-85°C (~87% yield, analogous)

Caption: Synthetic pathway for Route 2, utilizing a Hofmann rearrangement.

Experimental Protocols

Route 1: Nitrile Reduction Pathway

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-5-fluoropyridine

This initial step involves the condensation of ethyl formate and cyanoacetamide. The reaction is typically conducted in a nonpolar solvent such as toluene at a controlled temperature below 30°C. The product, 2,6-dihydroxy-3-cyano-5-fluoropyridine, precipitates from the reaction mixture as a thick suspension. For isolation, the suspension is diluted with methanol and then centrifuged.

Step 2: Synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine

The dihydroxy intermediate from the previous step is subjected to chlorination. This is achieved by treating it with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions. This reaction replaces the hydroxyl groups with chlorine atoms, yielding 2,6-dichloro-3-cyano-5-fluoropyridine. A significant drawback of this step can be the formation of the 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct, which can complicate purification and lower the overall yield.[2][3]

Step 3: Reduction of 2,6-dichloro-3-cyano-5-fluoropyridine to this compound

The final step is the reduction of the nitrile group to a primary amine. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reducing agent and reaction conditions will influence the overall yield and purity of the final product. Specific, optimized protocols for this particular substrate are not widely published, and thus, optimization of reaction conditions would be necessary.

Route 2: Hofmann Rearrangement Pathway

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinamide

This route begins with the hydration of 2,6-dichloro-3-cyano-5-fluoropyridine to the corresponding amide.

  • Procedure: To a 500 mL flask, add 2,6-dichloro-3-cyano-5-fluoropyridine (24.8 g, 130 mmol) and concentrated sulfuric acid (125 mL).

  • Heat the mixture to 62°C for 1 hour.

  • After cooling to room temperature, pour the reaction solution into a mixture of ice water (800 mL) and ethyl acetate (4 x 300 mL).

  • Separate the organic phase and wash it successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,6-Dichloro-5-fluoronicotinamide as a pale yellow solid (27.0 g, 99.5% yield).[4]

Step 2: Hofmann Rearrangement to this compound

The final product is obtained through the Hofmann rearrangement of 2,6-Dichloro-5-fluoronicotinamide.

  • Reagents: Bromine (Br₂) and aqueous sodium hydroxide (NaOH).

  • Temperature: The reaction is typically carried out at temperatures ranging from 25°C to 85°C.

  • Yield: While a specific protocol for this substrate is not detailed, an analogous synthesis of 3-Amino-5-fluoropyridine reports a yield of approximately 87%.[1]

Comparative Analysis

Route 2, starting from the common intermediate 2,6-dichloro-3-cyano-5-fluoropyridine, presents a more direct two-step process to the final product. The initial amide formation is reported to have a near-quantitative yield.[4] The subsequent Hofmann rearrangement, based on analogous reactions, is also expected to be high-yielding.[1] This route may offer advantages in terms of overall efficiency and ease of purification.

For researchers and drug development professionals, the choice between these routes will likely depend on the availability of starting materials, scalability, and the desired purity of the final compound. Route 2 appears to be a more streamlined and potentially higher-yielding approach, provided the starting nitrile is accessible.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2,6-Dichloro-5-fluoropyridin-3-amine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount. This guide provides an in-depth technical comparison for confirming the purity of 2,6-Dichloro-5-fluoropyridin-3-amine, a key building block in many pharmaceutical compounds. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering a detailed methodology, validation protocols, and a comparative analysis with alternative methods. Our approach is grounded in scientific principles to ensure robust and reliable purity assessment.

The Criticality of Purity for this compound

This compound (CAS No: 152840-65-8) is a halogenated pyridine derivative with a molecular formula of C₅H₃Cl₂FN₂ and a molecular weight of approximately 181.0 g/mol .[1] Its structural complexity and role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) necessitate a stringent purity profile.[1] Impurities, even in trace amounts, can have significant downstream effects, including altered biological activity, increased toxicity, and complications in regulatory approval.

One notable potential impurity, identified in the synthesis of related compounds, is 2,4,6-trichloro-3-cyano-5-fluoropyridine.[2][3][4][5] This underscores the need for an analytical method that can effectively separate the target compound from structurally similar impurities.

Proposed HPLC Method for Purity Determination

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation A Standard Preparation: Accurately weigh ~10 mg of reference standard. Dissolve in Diluent to 100 mL. D HPLC System Equilibration: Equilibrate the column with the initial mobile phase composition. A->D B Sample Preparation: Accurately weigh ~10 mg of synthesized sample. Dissolve in Diluent to 100 mL. B->D C Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in Water). Prepare Mobile Phase B (e.g., Acetonitrile). C->D E Injection: Inject prepared standard and sample solutions. D->E F Data Acquisition: Run the gradient program and acquire chromatograms. E->F G Peak Integration: Integrate all peaks in the chromatograms. F->G H Purity Calculation: Calculate the percentage purity using the area normalization method. G->H I Method Validation: Perform validation as per ICH guidelines. H->I

Caption: A typical workflow for HPLC purity analysis.

Detailed HPLC Protocol
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA C18 column provides good retention and separation for moderately polar compounds like halogenated pyridines. The specified dimensions offer a balance between resolution and analysis time.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a common ion-pairing agent that improves peak shape for basic compounds like amines by minimizing tailing.
Mobile Phase B AcetonitrileAcetonitrile is a widely used organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities, ensuring that both the main compound and any potential impurities are eluted with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.[8]
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Diluent Acetonitrile/Water (50:50, v/v)A mixture of the mobile phase components is an ideal diluent to ensure good peak shape.

The Imperative of HPLC Method Validation

A developed HPLC method is only reliable if it is validated. Method validation ensures that the analytical procedure is suitable for its intended purpose.[1][9] The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[2][3][10]

Validation Parameters and Protocols

Validation_Pyramid cluster_base Foundation cluster_performance Performance Characteristics cluster_limits Detection Limits cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Precision->Robustness

Caption: Interrelationship of HPLC method validation parameters.

ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (diluent), a reference standard of this compound, a sample of the synthesized product, and a spiked sample containing known impurities.The peak for the main compound should be free from interference from any other components.
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the nominal concentration). Plot a graph of peak area versus concentration.The correlation coefficient (r²) should be ≥ 0.999.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.The specified range should be justified.
Accuracy Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).The mean recovery should be within 98-102%.
Precision Repeatability: Analyze six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.The Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Determine the concentration at which the signal-to-noise ratio is approximately 3:1.The LOD should be reported.
Limit of Quantitation (LOQ) Determine the concentration at which the signal-to-noise ratio is approximately 10:1.The LOQ should be reported and have acceptable precision and accuracy.
Robustness Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity determination in the pharmaceutical industry, other techniques can provide complementary information or be advantageous in specific situations.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution, high sensitivity, quantitative accuracy, and well-established for purity analysis.[1]Requires reference standards for identification and quantification, can be time-consuming.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.High efficiency, low sample and solvent consumption, and orthogonal selectivity to HPLC.[11][12]Lower sensitivity for some compounds compared to HPLC, can have issues with reproducibility.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (typically CO₂) as the mobile phase.Fast separations, reduced organic solvent usage ("greener" technique), and suitable for chiral separations.[11][13]Requires specialized equipment, may not be suitable for all types of compounds.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Excellent for analyzing residual solvents and volatile impurities.[13]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Spectroscopic Techniques (UV-Vis, FT-IR, NMR, MS) Provide information about the chemical structure and functional groups of a molecule.Excellent for structural elucidation and identification of unknown impurities.[12][14]Generally not quantitative without proper calibration, may not be able to separate structurally similar compounds.

Conclusion: A Multi-faceted Approach to Purity Confirmation

Confirming the purity of synthesized this compound requires a robust and validated analytical method. HPLC stands out as the primary choice due to its high resolving power and quantitative accuracy. However, a comprehensive purity assessment should not rely on a single technique. Orthogonal methods, such as Capillary Electrophoresis, can provide valuable confirmatory data. Furthermore, spectroscopic techniques are indispensable for the structural elucidation of any unknown impurities that may be detected. By integrating these analytical tools, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Based on data from analogous halogenated pyridine compounds, 2,6-Dichloro-5-fluoropyridin-3-amine should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[2]

Immediate Safety and Hazard Profile

Based on structurally similar chemicals, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[3][4] It is expected to cause skin, eye, and respiratory system irritation.[3][5] Thermal decomposition may release toxic and corrosive gases such as nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride/chloride.[2][6]

Key Safety Data Summary

Hazard ClassificationAnticipated SpecificationPrecautionary Actions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (Assumed Category 4).[4][6]Avoid breathing dust/vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][7]
Skin Corrosion/Irritation Causes skin irritation (Assumed Category 2).[7]Wear protective gloves and clothing.[2]
Eye Damage/Irritation Causes serious eye irritation (Assumed Category 2).[7]Wear chemical safety goggles or a face shield.[5]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[2]Prevent entry into waterways, sewers, and soil.[2][8]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2][9][10]Segregate from incompatible materials during storage and disposal.[1][10]

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of waste generated from this compound.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a full-face shield.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) and a fully-buttoned lab coat.[5]
Respiratory Protection A NIOSH-approved respirator is recommended if dust or aerosols are generated or if working outside a chemical fume hood.[5]

All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][11]

Experimental Protocol: Spill and Accidental Release Cleanup

In the event of a spill, evacuate all non-essential personnel from the area and follow these steps:

  • Containment: Prevent the further spread of the material. For solid spills, avoid generating dust.[5]

  • Cleanup:

    • Wear the appropriate PPE as detailed above.

    • For small spills, absorb liquids with an inert, dry material such as sand or vermiculite.[10]

    • Carefully sweep or scoop the solid material or absorbed liquid into a suitable, labeled container for disposal.[5][10]

    • Do not allow the chemical or cleanup materials to enter drains or waterways.[1][10]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by a wash with soap and water.[5] All cleaning materials must be collected and disposed of as hazardous waste.[5]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[10]

Step-by-Step Waste Disposal Protocol

All waste containing this compound must be managed as hazardous waste.[1]

  • Waste Segregation: At the point of generation, segregate all waste contaminated with this compound. This includes unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, weighing paper).[11][12] This waste stream should be classified as "Halogenated Organic Waste."[1][13] Do not mix with incompatible waste streams.[1]

  • Containerization:

    • Solid Waste: Place contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.[12]

    • Liquid Waste: Collect unused solutions and solvent rinsates in a separate, sealed, and shatter-proof container compatible with the solvents used.[12]

    • The container must have a secure, screw-top cap and be kept closed at all times, except when adding waste.[1][14]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[1] The label must include:

    • The words "Hazardous Waste."[1][14]

    • The full chemical name: "this compound."[1]

    • A list of all constituents and their approximate percentages for mixtures.[1]

    • The specific hazards (e.g., "Toxic," "Irritant").[1]

    • The date when waste was first added (accumulation start date).[1]

  • On-Site Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]

    • It is highly recommended to use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.[1]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1]

Experimental Protocol: Decontamination of Glassware

Non-disposable glassware that has come into contact with this compound must be decontaminated before reuse.

  • Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable solvent (e.g., ethanol, acetone) to dissolve any residual compound.

  • Collect Rinsate: This initial rinsate must be collected and disposed of as liquid hazardous waste in the designated "Halogenated Organic Waste" container.[1]

  • Detergent Wash: After the initial solvent rinse, wash the glassware thoroughly with a laboratory-grade detergent and warm water.[12]

  • Final Rinse: Rinse with deionized water and allow to dry.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start Waste Generation (Solid, Liquid, Consumables) ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Halogenated Organic Waste) ppe->segregate container 3. Place in Compatible, Leak-Proof Container segregate->container label 4. Affix 'Hazardous Waste' Label (Full Chemical Name, Hazards, Date) container->label seal 5. Keep Container Securely Sealed label->seal store 6. Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal->store pickup 7. Arrange for Pickup via Institution's EHS Department store->pickup end Final Disposal by Licensed Professional Service pickup->end

Caption: Disposal workflow for this compound waste.

References

Navigating the Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The handling of highly functionalized heterocyclic compounds like 2,6-Dichloro-5-fluoropyridin-3-amine is a cornerstone of modern pharmaceutical development. As a senior application scientist, this guide moves beyond mere procedural lists to provide a deep, actionable understanding of the safety protocols and logistical planning essential for working with this potent intermediate. Our focus is on the "why" behind each safety measure, ensuring that every action in the laboratory is deliberate, informed, and contributes to a culture of self-validating safety.

Understanding the Hazard Profile

This compound is a multifaceted molecule, and its reactivity is matched by its potential physiological effects. The primary hazards associated with this compound are significant and demand a comprehensive approach to exposure mitigation.[1] It is classified as:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritant: Causes skin irritation upon direct contact.[1]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage or irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation if inhaled.[2][3]

These classifications are not abstract warnings; they are directives that inform every aspect of our handling protocol, from the selection of personal protective equipment to the design of our experimental workflow. The presence of chlorine and fluorine atoms on the pyridine ring enhances its chemical reactivity and potential for biological interaction, necessitating a conservative approach to safety.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment based on the specific procedure being undertaken. The following table outlines the recommended PPE for handling this compound, categorized by the level of potential exposure.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Particulate Respirator (N95 or higher)The primary risk is the inhalation of fine powder and dermal contact. Double gloving provides an extra layer of protection against tears and permeation. A particulate respirator is crucial to prevent inhalation of airborne particles.
In-Solution Handling (e.g., reaction setup, workup) Chemical-Resistant Gloves (Neoprene or Butyl Rubber over Nitrile), Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles and Face ShieldThe risk shifts to splashes of concentrated solutions. Neoprene and butyl rubber offer superior resistance to a broader range of organic solvents compared to nitrile alone. A face shield provides an additional barrier against significant splashes to the face and neck.
Large-Scale Operations (>50g) Full-Face Respirator with appropriate cartridges, Chemical-Resistant Suit or Coveralls, Heavy-Duty Chemical-Resistant Gloves (e.g., Viton™ or Silver Shield®), Chemical-Resistant BootsThe increased quantity elevates the risk of significant exposure through inhalation and dermal contact. A full-face respirator provides both respiratory and eye protection. A chemical-resistant suit is necessary to protect against large-volume splashes.
Causality in Glove Selection

While nitrile gloves are a common laboratory staple, their resistance to halogenated aromatic compounds can be limited, especially with prolonged contact.[4] For handling this compound, particularly in solution, a more robust glove material is recommended. Butyl rubber gloves are an excellent choice due to their high resistance to ketones, esters, and aldehydes, which may be used as solvents.[5] Neoprene gloves also offer good resistance to a range of chemicals and are a viable alternative.[5] The practice of double gloving, with a nitrile glove underneath a more resistant glove, provides a good balance of dexterity and protection.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Receiving and Storage

Upon receipt, the container should be inspected for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2] The storage location should be clearly labeled with the appropriate hazard warnings.

Handling and Experimental Workflow

All handling of this compound solid should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6] When working with solutions, ensure that all transfers are performed in a manner that minimizes the generation of aerosols.

Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Function A->B C Weigh Solid in Fume Hood B->C D Dissolve in Appropriate Solvent C->D E Perform Reaction/Workup D->E F Decontaminate Glassware & Surfaces E->F G Segregate Halogenated Waste F->G H Dispose of Waste via Certified Vendor G->H

Caption: A logical flow for handling the chemical safely.

Emergency Protocols: Spill and Exposure Management

Spill Response

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne. For liquid spills, create a dike around the spill with absorbent material.[7]

  • Neutralize and Absorb: For powdered spills, it is crucial to wet the material before absorption to prevent aerosolization.[1] Use a damp cloth or a spray bottle with a suitable solvent to gently wet the powder before carefully scooping it into a labeled waste container.

  • Decontaminate: Clean the spill area with a decontamination solution. A solution of soap and water is a good initial step, followed by a solvent rinse (e.g., ethanol or acetone), ensuring the rinse solvent is compatible with the surface. For aromatic amines, specialized decontamination solutions are also commercially available.[3]

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

SpillResponse Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large DonPPE Don Full PPE SmallSpill->DonPPE Evacuate Evacuate Area & Call Emergency Response LargeSpill->Evacuate Contain Contain Spill (Cover Solid / Dike Liquid) DonPPE->Contain Cleanup Clean Up Spill (Wet Powder First) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: A decision-making guide for spill response.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound, including contaminated solids, solutions, and PPE, must be treated as hazardous waste.

  • Segregation: Halogenated organic waste should be collected in a dedicated, clearly labeled, and sealed container.[6] Do not mix with non-halogenated waste to avoid complicating the disposal process and increasing costs.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1] Incineration at high temperatures is a common and effective method for the disposal of halogenated aromatic compounds.[8]

By adhering to these principles of informed caution, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.